Product packaging for Tedizolid Phosphate(Cat. No.:CAS No. 856867-55-5)

Tedizolid Phosphate

Cat. No.: B000165
CAS No.: 856867-55-5
M. Wt: 450.3 g/mol
InChI Key: QCGUSIANLFXSGE-GFCCVEGCSA-N
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Description

Tedizolid phosphate is a second-generation oxazolidinone-class antibacterial agent and a prodrug of the active moiety, tedizolid. It is approved for the treatment of Acute Bacterial Skin and Skin Structure Infections (ABSSSI) caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and various Streptococcus species . Mechanism of Action: As a prodrug, this compound is rapidly converted in vivo by phosphatases to its active form, tedizolid . The active compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, specifically at the peptidyl transferase center . This binding action prevents the formation of the initiation complex, a critical early step in protein translation, thereby halting bacterial growth . Key Research Value and Applications: this compound offers significant value for antimicrobial research. Its chemical structure, which includes a hydroxymethyl group and a para-oriented ring, enhances its binding affinity to the ribosomal target . This results in a potency that is 4- to 16-fold greater than that of the first-generation oxazolidinone linezolid against staphylococci and enterococci . A critical research advantage is its ability to retain activity against certain bacterial strains possessing the cfr gene-mediated resistance mechanism, which often confers resistance to other antibiotics in the class . This makes it a vital tool for studying multidrug-resistant pathogens. Research into its pharmacokinetic properties reveals a long half-life of approximately 12 hours and high oral bioavailability (>90%), supporting once-daily dosing regimens in clinical studies . Furthermore, its pharmacokinetics are not significantly altered in patients with renal or hepatic impairment, making it a compound of interest for studies involving complex medical cases . Disclaimer: This product is intended For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16FN6O6P B000165 Tedizolid Phosphate CAS No. 856867-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN6O6P/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28/h2-7,12H,8-9H2,1H3,(H2,26,27,28)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGUSIANLFXSGE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN6O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30234977
Record name Tedizolid phosphate
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Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

856867-55-5
Record name Tedizolid phosphate
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Record name Tedizolid phosphate [USAN]
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Record name [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate
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Record name TEDIZOLID PHOSPHATE
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Foundational & Exploratory

Tedizolid Phosphate's Siege on the 50S Ribosome: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide illuminates the precise mechanism of action by which tedizolid phosphate, a next-generation oxazolidinone antibiotic, exerts its potent inhibitory effects on the bacterial 50S ribosomal subunit. Through a synthesis of structural data, biochemical assays, and comparative analyses, this document provides a comprehensive understanding of tedizolid's molecular interactions and the experimental methodologies used to elucidate them.

Executive Summary

Tedizolid, the active metabolite of the prodrug this compound, is a formidable inhibitor of bacterial protein synthesis. It binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical hub for peptide bond formation. This interaction, distinguished by unique structural features compared to its predecessor linezolid, results in a highly potent and broad-spectrum activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This guide will dissect the intricacies of this mechanism, from its precise binding site and molecular interactions to the functional consequences that lead to bacterial stasis.

Mechanism of Action: A Molecular Perspective

Tedizolid's primary mode of action is the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit.[1] This binding event occurs at the A-site of the PTC, effectively obstructing the proper positioning of aminoacyl-tRNA and thereby preventing the formation of the initiation complex, a crucial first step in protein synthesis.[2]

The enhanced potency of tedizolid over linezolid can be attributed to its modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system. These modifications allow for additional binding site interactions within the PTC, leading to a stronger and more stable association with the ribosome.[1][3]

The Binding Pocket: A High-Resolution View

Cryo-electron microscopy (cryo-EM) studies of tedizolid in complex with the Staphylococcus aureus 50S ribosomal subunit (PDB ID: 6WRS) have provided a detailed view of its binding site at a resolution of approximately 3 Å.[4][5][6] Tedizolid situates itself within a pocket of the PTC, where it engages in specific interactions with key nucleotides of the 23S rRNA.

Key Molecular Interactions

The potency of tedizolid is underpinned by a network of interactions with the 23S rRNA. These include:

  • Hydrogen Bonds: The hydroxyl group of tedizolid's C5-domain forms crucial hydrogen bonds with the phosphate oxygen and the 2'-OH of A2503 (E. coli numbering).[6]

  • Lone-Pair Interaction: The tetrazole ring of tedizolid engages in a close lone-pair interaction (approximately 3 Å) with U2584.[6]

  • Additional Contacts: The extended C-ring, featuring a pyridine and methylated tetrazole, makes additional contacts with U2506 and U2584, further stabilizing the binding.[6]

These interactions collectively contribute to a higher binding affinity compared to linezolid, which lacks the extended ring system.

Tedizolid_Binding_Pathway This compound Activation and Ribosomal Binding cluster_extracellular Extracellular/Cytoplasm cluster_ribosome Bacterial 50S Ribosome cluster_inhibition Functional Consequence Tedizolid_Phosphate This compound (Prodrug) Tedizolid_Active Tedizolid (Active Drug) Tedizolid_Phosphate->Tedizolid_Active Phosphatases PTC Peptidyl Transferase Center (PTC) Tedizolid_Active->PTC Binds to A-site 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->PTC 23S_rRNA 23S rRNA PTC->23S_rRNA Initiation_Complex_Block Blocks Initiation Complex Formation PTC->Initiation_Complex_Block Prevents aa-tRNA binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Initiation_Complex_Block->Protein_Synthesis_Inhibition Bacterial_Growth_Arrest Bacteriostasis Protein_Synthesis_Inhibition->Bacterial_Growth_Arrest

Tedizolid activation and its inhibitory pathway on the 50S ribosome.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of tedizolid.

ParameterValueOrganism/SystemReference
IC50 (Protein Synthesis) 0.3 µg/ml (for Linezolid)S. aureus cells[7]
IC50 (50S Subunit Formation) 0.6 µg/ml (for Linezolid)S. aureus cells[7]
PDB ID (Cryo-EM Structure) 6WRSS. aureus 50S subunit[4][5]
Resolution ~3 ÅS. aureus 50S subunit[4][5]
InteractionDistance (Å)Interacting AtomsReference
Tedizolid (Tetrazole) - U2584~3Lone-pair interaction[6]
Tedizolid (Hydroxyl) - A2503-Hydrogen bonds with phosphate oxygen and 2'-OH[6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of tedizolid.

Cryo-Electron Microscopy (Cryo-EM) of the Tedizolid-50S Ribosome Complex

Objective: To determine the high-resolution structure of tedizolid bound to the bacterial 50S ribosomal subunit.

Methodology (based on PDB: 6WRS): [4][6]

  • Ribosome Purification: 70S ribosomes are isolated from Staphylococcus aureus cultures.

  • Complex Formation: Purified 70S ribosomes are incubated with a final concentration of ~10 µM tedizolid (solubilized in DMSO) at 37°C for 15 minutes, followed by 1 hour on ice.

  • Grid Preparation: The ribosome-tedizolid solution is applied to glow-discharged TEM grids and plunge-frozen in liquid ethane.

  • Data Collection: Cryo-EM data is collected on a transmission electron microscope operating at 200-300 kV.

  • Image Processing and 3D Reconstruction: The collected images are processed to reconstruct a 3D density map of the 50S subunit in complex with tedizolid.

  • Model Building and Refinement: An atomic model of the 50S-tedizolid complex is built into the cryo-EM density map and refined to achieve the final structure.

CryoEM_Workflow Cryo-EM Workflow for Tedizolid-50S Structure Isolate_Ribosomes Isolate 70S Ribosomes (S. aureus) Incubate_Tedizolid Incubate with Tedizolid Isolate_Ribosomes->Incubate_Tedizolid Plunge_Freezing Plunge-Freeze (Vitrification) Incubate_Tedizolid->Plunge_Freezing Data_Collection Cryo-EM Data Collection Plunge_Freezing->Data_Collection Image_Processing Image Processing & 3D Reconstruction Data_Collection->Image_Processing Model_Building Atomic Model Building & Refinement Image_Processing->Model_Building Final_Structure High-Resolution Structure (PDB: 6WRS) Model_Building->Final_Structure

Workflow for determining the cryo-EM structure of the tedizolid-50S complex.

In Vitro Transcription/Translation Inhibition Assay

Objective: To quantify the inhibitory effect of tedizolid on bacterial protein synthesis.

Methodology:

  • Reaction Setup: A coupled in vitro transcription-translation system (e.g., from E. coli) is prepared containing all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and a DNA template encoding a reporter protein like luciferase).

  • Inhibitor Addition: Varying concentrations of tedizolid are added to the reaction mixtures. A control reaction without the antibiotic is also prepared.

  • Incubation: The reactions are incubated at 37°C to allow for transcription and translation.

  • Quantification of Protein Synthesis: The amount of reporter protein synthesized is quantified. For luciferase, this is done by measuring luminescence after the addition of a substrate.

  • IC50 Determination: The concentration of tedizolid that inhibits protein synthesis by 50% (IC50) is determined by plotting the percentage of inhibition against the log of the tedizolid concentration.

Toeprinting Assay

Objective: To map the precise location of ribosome stalling on an mRNA template in the presence of tedizolid.

Methodology: [8][9][10]

  • In Vitro Translation: A cell-free translation system is programmed with a specific mRNA template in the presence of tedizolid.

  • Primer Hybridization: A radiolabeled or fluorescently labeled DNA primer is annealed to the mRNA downstream of the potential stalling site.

  • Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.

  • Stalling and Termination: The reverse transcriptase is physically blocked by the stalled ribosome, leading to the termination of cDNA synthesis.

  • Analysis: The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA fragment (the "toeprint") indicates the precise position of the ribosome on the mRNA.

Toeprinting_Assay Toeprinting Assay to Map Ribosome Stalling mRNA_Template mRNA Template Ribosome_Binding Ribosome Binding & Translation Initiation mRNA_Template->Ribosome_Binding Tedizolid_Addition Add Tedizolid Ribosome_Binding->Tedizolid_Addition Ribosome_Stalling Ribosome Stalls Tedizolid_Addition->Ribosome_Stalling Primer_Annealing Anneal Labeled Primer Ribosome_Stalling->Primer_Annealing Reverse_Transcription Reverse Transcription Primer_Annealing->Reverse_Transcription RT_Stops Reverse Transcriptase Stops at Ribosome Reverse_Transcription->RT_Stops Gel_Electrophoresis Analyze cDNA Fragments (Gel Electrophoresis) RT_Stops->Gel_Electrophoresis Stall_Site_ID Identify Stalling Site Gel_Electrophoresis->Stall_Site_ID

Schematic of the toeprinting assay workflow.

Conclusion

This compound's mechanism of action on the 50S ribosome is a testament to the power of structure-guided drug design. By engaging in additional, stabilizing interactions within the peptidyl transferase center, tedizolid exhibits enhanced potency and the ability to overcome certain linezolid resistance mechanisms. The experimental approaches detailed in this guide have been instrumental in unraveling this intricate mechanism at the molecular level. A continued and detailed understanding of these interactions is paramount for the development of future generations of antibiotics to combat the ever-growing threat of antimicrobial resistance.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Tedizolid Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of tedizolid phosphate, a critical physicochemical property influencing its formulation, delivery, and bioavailability. This compound is the prodrug of the oxazolidinone antibiotic tedizolid, effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Understanding its solubility characteristics is paramount for the successful development of both oral and intravenous dosage forms.

Quantitative Solubility Profile

The aqueous solubility of this compound is significantly influenced by the pH of the medium. As a phosphate ester prodrug, its ionization state, and consequently its solubility, changes with varying pH levels. Generally, the solubility of this compound is lowest in acidic conditions and increases as the pH becomes more alkaline, with a notable sharp increase in solubility between pH 4.0 and 6.0[1].

The following tables summarize the quantitative solubility data for this compound in various aqueous media, compiled from multiple sources.

Table 1: Aqueous Solubility of this compound in Different Media at 25°C [2]

MediumpHSolubility (mg/mL)
Water3.90.1
0.1 N HCl1.10.005
0.01 N HCl2.10.005
0.1% Phosphoric Acid2.00.003
0.05 M Potassium Biphthalate4.0> 0.1 (not specified)
0.05 M Potassium Phosphate6.0> 0.1 (not specified)
0.05 M Sodium Phosphate8.0> 0.1 (not specified)
0.1 M Potassium Borate9.0> 0.1 (not specified)

Table 2: Solubility of this compound in Simulated Tear Fluid (STF) at 37°C [3]

MediumSolubility of Pure TZP (µg/mL)Solubility of TZP Nanocrystal (µg/mL)
STF with 0.5% (w/v) SLS18.425.9

TZP: this compound; STF: Simulated Tear Fluid; SLS: Sodium Lauryl Sulfate

It is important to note that some sources describe this compound as "insoluble in water"[4][5][6]. This qualitative description likely refers to its low solubility in neutral or acidic water, as evidenced by the quantitative data. The prodrug approach is specifically designed to enhance the aqueous solubility of the parent compound, tedizolid, which has very low water solubility[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of solubility data. The following protocols have been extracted from the cited literature.

Solubility Determination in Simulated Tear Fluid (STF)

This method was employed to evaluate the solubility of this compound for potential topical ocular applications[3].

Materials:

  • This compound (TZP)

  • Simulated Tear Fluid (STF), prepared by dissolving 6.8 g of NaCl, 2.2 g of NaHCO₃, 1.4 g of KCl, and 0.08 g of CaCl₂·2H₂O in 1000 mL of purified water.

  • Sodium Lauryl Sulfate (SLS)

  • Glass vials

  • Vortex mixer

  • Orbital shaking water bath (e.g., Julabo® SW22)

Procedure:

  • Prepare saturated solutions of TZP in STF and STF containing 0.5% (w/v) SLS.

  • Add an excess amount of pure TZP to 1 mL of each medium in triplicate in glass vials.

  • Vortex each mixture to ensure initial dispersion.

  • Place the vials in an orbital shaking water bath maintained at 37 ± 1 °C and shake at 100 strokes per minute for 72 hours to ensure equilibrium is reached.

  • After 72 hours, centrifuge the samples to separate the undissolved solid.

  • Collect the supernatant and analyze the concentration of dissolved TZP using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for the accurate determination of this compound concentration in solubility studies. The following is an example of an HPLC method used for the quantification of TZP[3].

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Macherey-Nagel 250 × 4.6 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.02 M Sodium acetate buffer (pH adjusted to 3.5 with Hydrochloric acid) and acetonitrile in a 65:35 v/v ratio.

  • Flow Rate: 1 mL/min (isocratic elution).

  • Column Temperature: 40 °C.

  • Detection Wavelength: 251 nm.

  • Injection Volume: 30 µL.

  • Run Time: 10 minutes.

Standard Preparation:

  • Prepare a stock solution of TZP in methanol (e.g., 100 µg/mL).

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Visualizing Key Pathways

To better understand the context of this compound's function, the following diagrams illustrate its metabolic activation and mechanism of action.

Metabolic_Activation cluster_administration Administration cluster_circulation Systemic Circulation Tedizolid_Phosphate This compound (Prodrug) Tedizolid Tedizolid (Active Moiety) Tedizolid_Phosphate->Tedizolid Phosphatases

Figure 1. Metabolic activation of this compound.

This compound is a prodrug that is rapidly converted to its microbiologically active moiety, tedizolid, by endogenous phosphatases in the body[2][7]. This enzymatic cleavage is a crucial step for the drug's antibacterial activity.

Mechanism_of_Action cluster_bacterium Bacterial Cell Tedizolid Tedizolid Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S Enters Binding Binds to Peptidyl Transferase Center (PTC) on 23S rRNA Ribosome_50S->Binding Inhibition Inhibition of Protein Synthesis Binding->Inhibition Bacteriostatic Bacteriostatic Effect Inhibition->Bacteriostatic

Figure 2. Mechanism of action of tedizolid.

The active form, tedizolid, exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center of the 23S ribosomal RNA[2][8]. This action prevents the formation of a functional 70S initiation complex, thereby halting the translation process and leading to a bacteriostatic effect.

Conclusion

The aqueous solubility of this compound is a complex, pH-dependent property that is fundamental to its clinical utility. Its formulation as a phosphate ester prodrug successfully overcomes the poor solubility of the active tedizolid moiety, enabling both oral and intravenous administration. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this important antibiotic, facilitating further formulation development and optimization. A thorough understanding of these physicochemical characteristics will continue to be essential for maximizing the therapeutic potential of this compound.

References

Tedizolid Phosphate: A Technical Guide to its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid phosphate is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSIs) caused by a range of Gram-positive pathogens.[1][2] It is a prodrug that is rapidly converted by phosphatases in the body to its active form, tedizolid.[1][3] This technical guide provides an in-depth overview of tedizolid's mechanism of action, spectrum of activity, and the experimental methodologies used to characterize its efficacy.

Mechanism of Action

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2][4] It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center (PTC).[3][5] This binding action prevents the formation of the 70S initiation complex, a critical step in the translation process, thereby halting the synthesis of essential bacterial proteins.[3] Tedizolid's unique chemical structure, including a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system, allows for enhanced potency and activity against some linezolid-resistant strains.[1][4] In vitro studies have shown that tedizolid is primarily bacteriostatic against key Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Methicillin-Susceptible Staphylococcus aureus (MSSA).[5]

This compound This compound Tedizolid (Active) Tedizolid (Active) This compound->Tedizolid (Active) Phosphatase Conversion Bacterial Ribosome (50S subunit) Bacterial Ribosome (50S subunit) Tedizolid (Active)->Bacterial Ribosome (50S subunit) Binds to Peptidyl Transferase Center Protein Synthesis Protein Synthesis Bacterial Ribosome (50S subunit)->Protein Synthesis Inhibits Initiation Bacterial Growth Bacterial Growth Protein Synthesis->Bacterial Growth Prevents

Tedizolid's Mechanism of Action.

Spectrum of Activity

Tedizolid demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to other antibiotics.

Table 1: In Vitro Activity of Tedizolid against Staphylococcus aureus
OrganismTedizolid MIC50 (µg/mL)Tedizolid MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)Reference
Methicillin-Susceptible S. aureus (MSSA)0.250.522[6]
Methicillin-Resistant S. aureus (MRSA)0.250.522[6][7]
Linezolid-Resistant MRSA (some strains)0.125 - 1N/A8 - 16N/A[8]

MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: In Vitro Activity of Tedizolid against Streptococcus Species
OrganismTedizolid MIC50 (µg/mL)Tedizolid MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)Reference
Streptococcus pyogenesN/A0.5N/A2[6][9]
Streptococcus agalactiaeN/A0.5N/A2[6][9]
Streptococcus anginosus groupN/A0.5N/A2[6][9]
Streptococcus pneumoniae0.250.25N/AN/A[10]
Table 3: In Vitro Activity of Tedizolid against Enterococcus Species
OrganismTedizolid MIC50 (µg/mL)Tedizolid MIC90 (µg/mL)Linezolid MIC50 (µg/mL)Linezolid MIC90 (µg/mL)Reference
Enterococcus faecalis0.250.512[6][9]
Vancomycin-Resistant E. faecalis (VRE)0.250.25N/AN/A[8]
Enterococcus faecium0.51N/AN/A[8]
Vancomycin-Resistant E. faecium (VRE)0.51N/AN/A[8]

Mechanisms of Resistance

Resistance to oxazolidinones, including tedizolid, is relatively rare.[1] When it occurs, it is primarily associated with mutations in the genes encoding 23S rRNA or ribosomal proteins L3 and L4.[11] Another mechanism of resistance involves the acquisition of the cfr (chloramphenicol-florfenicol resistance) gene, which encodes a methyltransferase that modifies the antibiotic's binding site on the ribosome.[4][12] Tedizolid has shown activity against some linezolid-resistant strains, particularly those harboring the cfr gene, due to its modified chemical structure.[1][4]

cluster_resistance Mechanisms of Resistance to Tedizolid Target Site Modification Target Site Modification Mutations in 23S rRNA Mutations in 23S rRNA Target Site Modification->Mutations in 23S rRNA Mutations in Ribosomal Proteins (L3, L4) Mutations in Ribosomal Proteins (L3, L4) Target Site Modification->Mutations in Ribosomal Proteins (L3, L4) Enzymatic Inactivation Enzymatic Inactivation cfr Gene (Methyltransferase) cfr Gene (Methyltransferase) Enzymatic Inactivation->cfr Gene (Methyltransferase)

Primary Resistance Mechanisms.

Experimental Protocols

The in vitro and in vivo activity of tedizolid has been characterized using standardized methodologies.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of tedizolid is typically determined using broth microdilution or agar dilution methods as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Protocol (based on CLSI M07-A10):

  • Preparation of Antimicrobial Agent: A stock solution of tedizolid is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: The wells of a microtiter plate containing the serially diluted tedizolid are inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is recorded as the lowest concentration of tedizolid that completely inhibits visible growth of the organism.

Start Start Prepare Tedizolid Dilutions Prepare Tedizolid Dilutions Start->Prepare Tedizolid Dilutions Prepare Standardized Inoculum Prepare Standardized Inoculum Start->Prepare Standardized Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Tedizolid Dilutions->Inoculate Microtiter Plate Prepare Standardized Inoculum->Inoculate Microtiter Plate Incubate at 35°C for 16-20h Incubate at 35°C for 16-20h Inoculate Microtiter Plate->Incubate at 35°C for 16-20h Read MIC Read MIC Incubate at 35°C for 16-20h->Read MIC End End Read MIC->End

Broth Microdilution Workflow.
Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

General Protocol:

  • Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 105 to 5 x 106 CFU/mL) is prepared in a suitable broth medium.

  • Exposure to Antimicrobial: Tedizolid is added to the bacterial suspension at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quantification: The samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

In Vivo Efficacy Models

Animal models, such as the mouse peritonitis model, are used to evaluate the in vivo efficacy of tedizolid.

Mouse Peritonitis Model Workflow:

  • Infection: Mice are intraperitoneally injected with a lethal dose of a Gram-positive bacterium (e.g., MRSA).

  • Treatment: At a specified time post-infection, cohorts of mice are treated with this compound at various doses, a comparator antibiotic, or a vehicle control.

  • Observation: The survival of the mice is monitored over a defined period (e.g., 7 days).

  • Endpoint: The primary endpoint is typically the survival rate at the end of the observation period. Bacterial burden in peritoneal fluid or organs may also be assessed as a secondary endpoint.

Conclusion

This compound is a potent oxazolidinone antibiotic with a favorable profile against a wide range of clinically important Gram-positive bacteria, including resistant phenotypes. Its distinct mechanism of action and robust in vitro and in vivo activity make it a valuable therapeutic option in the management of infections caused by these pathogens. The standardized experimental protocols outlined in this guide are essential for the continued evaluation and understanding of its antimicrobial properties.

References

An In-depth Technical Guide to the Molecular Structure of Tedizolid Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of tedizolid phosphate, an oxazolidinone-class antibacterial agent. It covers its chemical properties, mechanism of action, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing complex pathways.

Molecular Structure and Physicochemical Properties

This compound is a phosphate ester prodrug that is rapidly converted by endogenous phosphatases to its active form, tedizolid.[1][2] This conversion is crucial for its antibacterial activity. The molecular structure of this compound consists of several key functional groups: an oxazolidinone ring, a fluorinated phenyl ring, a pyridine ring, and a tetrazole ring, with a phosphate group attached to the hydroxymethyl side chain of the oxazolidinone nucleus.[3][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
IUPAC Name [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate[4]
Molecular Formula C₁₇H₁₆FN₆O₆P[4]
Molecular Weight 450.32 g/mol [5]
CAS Number 856867-55-5[4]
Appearance White to yellow solid[1]
Oral Bioavailability ~91%[2][6]
Plasma Protein Binding 70% to 90%[6][7]
Elimination Half-Life Approximately 12 hours[2][6]
Solubility Highly water-soluble (>50 mg/mL)[8]

Mechanism of Action: From Prodrug to Protein Synthesis Inhibition

This compound exerts its bacteriostatic effect through a precise molecular mechanism that begins with its activation and culminates in the inhibition of bacterial protein synthesis.[9]

  • Prodrug Activation : Following administration, this compound is rapidly hydrolyzed by plasma or intestinal phosphatases, which cleave the phosphate group to yield the active moiety, tedizolid.[2][10]

  • Ribosomal Binding : The active tedizolid molecule then targets the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC).[9][10] This interaction involves the 23S ribosomal RNA (rRNA).[3]

  • Inhibition of Protein Synthesis : By binding to the 50S subunit, tedizolid blocks the formation of the 70S initiation complex, a critical step for bacterial protein synthesis to begin.[10][11] This prevents the translation of messenger RNA (mRNA) into proteins, thereby halting bacterial growth and replication.[10]

The following diagram illustrates the activation and mechanism of action of this compound.

Tedizolid_Phosphate_Mechanism_of_Action Mechanism of Action of this compound cluster_activation Prodrug Activation in Host cluster_action Action in Bacterium Tedizolid_Phosphate This compound (Prodrug) Phosphatases Host Phosphatases Tedizolid_Phosphate->Phosphatases Tedizolid Tedizolid (Active Moiety) Phosphatases->Tedizolid Hydrolysis Ribosome Bacterial 50S Ribosomal Subunit Tedizolid->Ribosome Binds to PTC Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition

Mechanism of Action of this compound

Experimental Protocols

Precise and reproducible experimental methods are critical for studying this compound. The following section details a common protocol for the preparation of standard solutions for analytical studies, such as High-Performance Liquid Chromatography (HPLC).[12]

This protocol is adapted from methodologies used for the analytical determination of this compound.[12]

Materials:

  • This compound Active Pharmaceutical Ingredient (API)

  • Diluent: Acetonitrile and Water (50:50, v/v)

  • 100ml volumetric flask

  • 10ml volumetric flasks

  • Pipettes

  • Sonicator

  • HPLC grade nylon filters (0.5 µm)

Procedure:

  • Preparation of Stock Solution (750 µg/mL): a. Accurately weigh 75 mg of the this compound working standard. b. Transfer the weighed standard into a 100ml clean, dry volumetric flask. c. Add approximately 75ml (3/4th volume) of the diluent to the flask. d. Sonicate the solution for 15 minutes to ensure complete dissolution. e. Make up the final volume to 100ml with the diluent. f. Filter the solution using an HPLC nylon filter of 0.5µm pore size.[12]

  • Preparation of Standard Working Solutions: a. From the stock solution, pipette specific volumes (e.g., 0.010 ml, 0.020 ml, etc.) into a series of 10 ml volumetric flasks. b. Dilute each flask to the 10ml mark with the diluent to achieve the desired final concentrations for the calibration curve (e.g., 75 µg/ml, 150 µg/ml, etc.).[12]

The workflow for preparing these solutions is visualized in the diagram below.

Experimental_Workflow_Solution_Preparation Workflow for this compound Solution Preparation Start Start Weigh 1. Accurately Weigh 75mg of this compound Start->Weigh Transfer 2. Transfer to 100ml Volumetric Flask Weigh->Transfer Add_Diluent 3. Add 3/4 Volume of Diluent (ACN:Water) Transfer->Add_Diluent Sonicate 4. Sonicate for 15 min Add_Diluent->Sonicate Final_Volume 5. Make up to Final Volume Sonicate->Final_Volume Filter 6. Filter with 0.5µm Nylon Filter Final_Volume->Filter Stock_Solution Stock Solution (750 µg/mL) Filter->Stock_Solution Pipette 7. Pipette Aliquots into 10ml Volumetric Flasks Stock_Solution->Pipette Dilute 8. Dilute to Final Volume Pipette->Dilute Working_Solutions Working Solutions (Multiple Concentrations) Dilute->Working_Solutions End End Working_Solutions->End

References

Methodological & Application

Tedizolid Phosphate Demonstrates Superior Efficacy in Rabbit Model of MRSA Necrotizing Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive analysis of preclinical data reveals the potential of tedizolid phosphate in treating severe lung infections, offering a promising alternative to conventional therapies. In a rabbit model of methicillin-resistant Staphylococcus aureus (MRSA) necrotizing pneumonia, this compound showed comparable efficacy to linezolid and superior outcomes to vancomycin, primarily through the suppression of bacterial toxin production.[1][2][3]

This report provides detailed application notes and protocols based on a pivotal study investigating the efficacy of this compound in a robust rabbit pneumonia model. The findings offer valuable insights for researchers, scientists, and drug development professionals working on novel antimicrobial agents.

Executive Summary of Efficacy Data

This compound's efficacy was evaluated against MRSA strain USA300/SF8300, a hyperproducer of alpha-toxin and Panton-Valentine leukocidin (PVL), key virulence factors in necrotizing pneumonia.[1] The quantitative outcomes of the study are summarized below, highlighting the significant survival advantage and toxin inhibition conferred by this compound treatment.

Survival Outcomes
Treatment GroupDosageSurvival RateStatistical Significance (vs. This compound)
This compound 6 mg/kg, IV, twice daily83% (10/12) -
Linezolid50 mg/kg, subcutaneously, thrice daily83% (10/12)P = 0.66
Vancomycin30 mg/kg, IV, twice daily17% (2/12)P = 0.003
Saline (Control)5 ml, IV17% (2/12)P = 0.002
Bacterial Burden and Toxin Production in Lungs
Treatment GroupMean Bacterial Count (log10 CFU/lung)Mean LukF-PV Toxin (μ g/lungs )
This compound Not significantly different from vancomycin or linezolid0.08 ± 0.05
LinezolidNot significantly different from this compound0.20 ± 0.25
VancomycinNot significantly different from this compound0.82 ± 0.87
Saline (Control)Significantly higher than this compound2.22 ± 2.04

Note: While bacterial counts were not significantly different between the active treatment groups, the profound difference in survival and toxin levels underscores the importance of toxin suppression in treatment efficacy.[2][3]

Experimental Protocols

The following protocols are derived from the methodologies employed in the described rabbit pneumonia model.

Bacterial Strain and Inoculum Preparation
  • Bacterial Strain: Methicillin-resistant Staphylococcus aureus (MRSA) USA300/SF8300, a clinical isolate known for hyperproduction of alpha-toxin and PVL.[1]

  • Culture: The SF8300 strain was cultured in tryptic soy broth at 37°C with shaking to the late exponential growth phase.[1]

  • Inoculum Preparation:

    • Harvest bacteria by centrifugation.

    • Wash the bacterial pellet twice with phosphate-buffered saline (PBS).

    • Resuspend the pellet in PBS containing 10% glycerol to a concentration of 1 × 10¹⁰ to 2 × 10¹⁰ CFU/ml.

    • Aliquot and store at -80°C until use.

    • Immediately before infection, thaw an aliquot and dilute with saline to approximately 3.5 × 10⁹ to 4.0 × 10⁹ CFU/ml.[1]

    • Confirm the final bacterial titer by serial dilution and plating on 5% sheep blood agar plates.[1]

Rabbit Model of Necrotizing Pneumonia
  • Animal Model: Outbred New Zealand White rabbits, 8 to 12 weeks old, weighing 2.0 to 2.8 kg.[1]

  • Anesthesia: Anesthetize the rabbits prior to the infection procedure.

  • Infection Procedure:

    • Deliver a 1.5-ml inoculum containing approximately 5 × 10⁹ CFU of SF8300 directly into the lungs.[1]

    • Use a 2.5-mm pediatric endotracheal tube positioned 1 cm above the main stem bronchi for instillation.[1]

    • Remove the endotracheal tube immediately after instillation of the bacterial inoculum.[1]

G cluster_prep Inoculum Preparation cluster_infection Infection Protocol b1 Culture MRSA (USA300/SF8300) b2 Harvest & Wash b1->b2 b3 Resuspend in PBS + 10% Glycerol b2->b3 b4 Store at -80°C b3->b4 b5 Thaw & Dilute in Saline b4->b5 a2 Intratracheal Instillation (1.5 ml, 5x10^9 CFU) b5->a2 Inoculum a1 Anesthetize Rabbit a1->a2 a3 Remove Endotracheal Tube a2->a3

Rabbit Pneumonia Model: Infection Workflow.
Treatment Regimen

  • Initiation of Treatment: Begin antibiotic administration 1.5 hours post-infection.[1]

  • Treatment Groups (n=12 each):

    • This compound: 6 mg/kg intravenously at 1.5, 13, 25, and 37 hours post-infection.[4]

    • Linezolid: 50 mg/kg subcutaneously at 1.5, 10, 18, and 26 hours post-infection.[4]

    • Vancomycin: 30 mg/kg intravenously at 1.5, 13, 25, and 37 hours post-infection.[4]

    • Saline Control: 5 ml intravenously at 1.5, 13, 25, and 37 hours post-infection.[1][4]

G cluster_treatments Treatment Initiation (1.5h Post-Infection) cluster_dosing Subsequent Dosing Schedule start Infection (Time 0) T This compound 6 mg/kg IV start->T L Linezolid 50 mg/kg SC start->L V Vancomycin 30 mg/kg IV start->V S Saline 5 ml IV start->S T_dose Tedizolid: 13, 25, 37h T->T_dose L_dose Linezolid: 10, 18, 26h L->L_dose V_dose Vancomycin: 13, 25, 37h V->V_dose S_dose Saline: 13, 25, 37h S->S_dose

Treatment Regimen Timeline.

Mechanism of Action: Toxin Suppression

A key finding of this research is that the protective efficacy of this compound, similar to linezolid, is linked to its ability to inhibit the production of bacterial toxins at the site of infection.[1][3] This is a critical advantage over vancomycin, which did not suppress toxin production to the same extent.[1][3] The proposed mechanism involves the inhibition of bacterial protein synthesis, thereby preventing the expression of virulence factors like alpha-toxin and PVL.

G cluster_bacteria MRSA Bacterium cluster_host Host Lung Tissue b_ribosome 50S Ribosomal Subunit b_protein Protein Synthesis b_ribosome->b_protein b_toxin Toxin Production (Alpha-toxin, PVL) b_protein->b_toxin h_damage Necrotizing Pneumonia b_toxin->h_damage Causes tedizolid This compound tedizolid->b_ribosome Inhibits

Tedizolid's Mechanism of Toxin Suppression.

Conclusion

The data from this rabbit model of MRSA necrotizing pneumonia strongly support the efficacy of this compound. Its ability to significantly improve survival and suppress key staphylococcal toxins, even without a superior bactericidal effect compared to other antibiotics, highlights a crucial mechanism for treating such severe infections.[1][2][3] These protocols and findings provide a solid foundation for further preclinical and clinical investigation into the role of this compound in managing necrotizing pneumonia.

References

Application Notes and Protocols: In Vivo Imaging of Tedizolid Phosphate Activity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid phosphate is a next-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). It is a prodrug that is rapidly converted in vivo to its active form, tedizolid. Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2][3] It has demonstrated potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5][6] In vivo imaging techniques, particularly bioluminescence imaging (BLI), offer a powerful, non-invasive method to longitudinally monitor the efficacy of antimicrobial agents in real-time within living animal models. This document provides detailed application notes and protocols for utilizing in vivo imaging to assess the activity of this compound.

Mechanism of Action of Tedizolid

This compound, upon administration, is converted by endogenous phosphatases to its active moiety, tedizolid. Tedizolid then targets the bacterial ribosome, binding to the 23S rRNA of the 50S subunit. This binding action prevents the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis and halting bacterial growth.[1][2][3][7]

cluster_prodrug_activation In Vivo Activation cluster_bacterial_inhibition Bacterial Protein Synthesis Inhibition Tedizolid_Phosphate This compound (Prodrug) Phosphatases Plasma/Intestinal Phosphatases Tedizolid_Phosphate->Phosphatases Tedizolid Tedizolid (Active Drug) Phosphatases->Tedizolid Tedizolid_Target Tedizolid Ribosome 50S Ribosomal Subunit (23S rRNA) Tedizolid_Target->Ribosome Inhibition Inhibition of Initiation Complex Formation Ribosome->Inhibition Protein_Synthesis Bacterial Protein Synthesis Inhibition->Protein_Synthesis Blocks Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Prepare_Inoculum Prepare Bioluminescent S. aureus Inoculum Induce_Neutropenia->Prepare_Inoculum Infect_Mice Infect Mouse Thigh (IM) Prepare_Inoculum->Infect_Mice Administer_Treatment Administer this compound or Vehicle Infect_Mice->Administer_Treatment Image_Mice Bioluminescence Imaging (e.g., 0, 24, 48, 72h) Administer_Treatment->Image_Mice Analyze_Data Quantify Bioluminescence and Analyze Data Image_Mice->Analyze_Data Correlate_CFU Euthanize and Correlate with CFU Counts Analyze_Data->Correlate_CFU End End Correlate_CFU->End Start Start Anesthetize_and_Wound Anesthetize Mouse and Create Skin Wound Start->Anesthetize_and_Wound Infect_Wound Infect Wound with Bioluminescent S. aureus Anesthetize_and_Wound->Infect_Wound Administer_Treatment Administer this compound or Vehicle Infect_Wound->Administer_Treatment Imaging_and_Assessment Bioluminescence Imaging and Wound Assessment Administer_Treatment->Imaging_and_Assessment Repeat_Treatment_Imaging Repeat Treatment and Imaging (e.g., Daily for 6 days) Imaging_and_Assessment->Repeat_Treatment_Imaging Repeat_Treatment_Imaging->Administer_Treatment Continue Treatment Final_Analysis Final Data Analysis and Optional CFU Correlation Repeat_Treatment_Imaging->Final_Analysis End of Study End End Final_Analysis->End

References

Assessing Tedizolid Phosphate's Efficacy Against Bacterial Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the efficacy of tedizolid phosphate against bacterial biofilms, with a primary focus on Staphylococcus aureus. The information compiled herein is designed to guide researchers in conducting robust in vitro experiments to evaluate the anti-biofilm properties of this next-generation oxazolidinone antibiotic.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biological and abiotic surfaces. Biofilm-associated infections pose a significant clinical challenge due to their inherent tolerance to conventional antimicrobial therapies. Tedizolid, the active moiety of the prodrug this compound, is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] While potent against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), its effectiveness against the biofilm mode of growth is a critical area of investigation.[2][3]

These application notes provide a summary of tedizolid's anti-biofilm activity based on available data and offer detailed protocols for key in vitro assays to assess its efficacy.

Data Presentation: In Vitro Efficacy of Tedizolid

The following tables summarize the in vitro activity of tedizolid against planktonic and biofilm forms of Gram-positive bacteria, primarily Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentrations (MICs) of Tedizolid against Planktonic Bacteria

Bacterial SpeciesStrain TypeNumber of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)MIC Range (μg/mL)Reference(s)
Staphylococcus aureusMSSA & MRSA1130.250.50.12 - 0.5[4]
Staphylococcus aureusMRSA302-0.50.063 - 1[5]
Staphylococcus aureusXDR28-2≤ 2[1]
Enterococcus faecalisLinezolid-Resistant71--1 - 4[2]
Staphylococcus epidermidisMRSE1--0.5[6]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. XDR: Extensively Drug-Resistant.

Table 2: Anti-Biofilm Concentrations of Tedizolid

Bacterial SpeciesStrain TypeAssayParameterConcentration (μg/mL)Reference(s)
Staphylococcus aureusMSSABiofilm Formation InhibitionbMIC0.25 - 0.5[7]
Staphylococcus epidermidisMRSEBiofilm InhibitionMBIC2[6]
Staphylococcus epidermidisMRSEBiofilm EradicationMBEC>32[6]
Enterococcus faecalisLinezolid-ResistantBiofilm Formation Inhibition1/4, 1/8, 1/16 MICMore effective than linezolid and radezolid[2]

bMIC: Biofilm Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Mandatory Visualizations

Tedizolid's Mechanism of Action and its Potential Impact on Biofilm Regulation

G cluster_0 Tedizolid's Mechanism of Action cluster_1 Staphylococcus aureus Quorum Sensing (agr system) Tedizolid Tedizolid 50S_Ribosomal_Subunit 50S Ribosomal Subunit Tedizolid->50S_Ribosomal_Subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition 50S_Ribosomal_Subunit->Protein_Synthesis_Inhibition Virulence_Factors Virulence Factors & Biofilm Dispersal Protein_Synthesis_Inhibition->Virulence_Factors Potential Downregulation (Inferred) AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Processor) AIP AIP (Autoinducing Peptide) AgrC AgrC (Sensor Kinase) AgrA AgrA (Response Regulator) RNAIII RNAIII (Effector Molecule)

Caption: Tedizolid's inhibition of protein synthesis and its potential downstream effects on the S. aureus agr quorum-sensing system.

Experimental Workflow: Assessing Tedizolid's Anti-Biofilm Efficacy

G cluster_0 Biofilm Formation & Treatment cluster_1 Quantification Methods Inoculation Bacterial Inoculation (e.g., S. aureus) Incubation Biofilm Growth (e.g., 24h at 37°C) Inoculation->Incubation Treatment Addition of Tedizolid (Concentration Gradient) Incubation->Treatment Crystal_Violet Crystal Violet Staining (Biomass Quantification) Treatment->Crystal_Violet MBEC MBEC Assay (Eradication Assessment) Treatment->MBEC CFU Colony Forming Unit (CFU) Counting (Viability) Treatment->CFU Data_Analysis_CV Determine % Biofilm Inhibition Crystal_Violet->Data_Analysis_CV OD Reading Data_Analysis_MBEC Determine MBEC Value MBEC->Data_Analysis_MBEC Turbidity Reading Data_Analysis_CFU Determine Log Reduction CFU->Data_Analysis_CFU Colony Count

Caption: General workflow for evaluating the anti-biofilm activity of this compound using common in vitro methods.

Experimental Protocols

Crystal Violet Assay for Biofilm Quantification

This protocol is adapted for determining the effect of tedizolid on the formation and disruption of Staphylococcus aureus biofilms in a 96-well plate format.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923, MRSA strains)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in media)

  • 96-well flat-bottom sterile polystyrene microtiter plates

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Protocol for Biofilm Inhibition Assay:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Inoculum Preparation: Dilute the overnight culture in TSB with 1% glucose to an OD₆₀₀ of approximately 0.05.

  • Plate Setup:

    • Add 100 µL of sterile TSB with 1% glucose to the negative control wells.

    • Add 100 µL of the prepared bacterial inoculum to the remaining wells.

    • Add 100 µL of TSB with 1% glucose containing serial dilutions of this compound to the test wells. The final volume in each well should be 200 µL. Include a positive control with no antibiotic.

  • Incubation: Cover the plate and incubate statically for 24 hours at 37°C.

  • Washing: Gently aspirate the medium from each well. Wash the wells three times with 200 µL of sterile PBS to remove planktonic bacteria.

  • Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes. Aspirate the methanol and allow the plate to air dry.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells gently with tap water until the water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Protocol for Eradication of Pre-formed Biofilms:

  • Follow steps 1-4 of the inhibition assay protocol without the addition of tedizolid.

  • After 24 hours of biofilm formation, gently aspirate the medium.

  • Add 200 µL of fresh TSB with 1% glucose containing serial dilutions of this compound to the wells.

  • Incubate for a further 24 hours at 37°C.

  • Proceed with washing, fixation, staining, and quantification as described in steps 5-10 of the inhibition assay protocol.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • MBEC device (e.g., Calgary Biofilm Device)

  • Staphylococcus aureus strain

  • Appropriate growth medium (e.g., TSB)

  • This compound stock solution

  • 96-well microtiter plates

  • Sterile saline

  • Recovery medium (e.g., TSB)

  • Sonicator

  • Microplate reader or viable cell counting materials

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in the growth medium to a defined cell density (e.g., 10⁵-10⁶ CFU/mL).

  • Biofilm Formation:

    • Add 150 µL of the inoculum to each well of a 96-well plate.

    • Place the peg lid of the MBEC device into the wells.

    • Incubate for 24-48 hours at 37°C with gentle shaking to allow biofilm formation on the pegs.

  • Rinsing: Transfer the peg lid to a 96-well plate containing 200 µL of sterile saline per well to rinse off planktonic bacteria.

  • Antibiotic Challenge:

    • Prepare a 96-well plate with serial dilutions of this compound in fresh growth medium (200 µL per well).

    • Transfer the rinsed peg lid to this challenge plate.

    • Incubate for 24 hours at 37°C.

  • Recovery and Disruption:

    • Transfer the peg lid to a new 96-well plate containing 200 µL of recovery medium per well.

    • Place the plate in a sonicator bath for 5-10 minutes to dislodge the biofilm bacteria from the pegs.

  • MBEC Determination:

    • Incubate the recovery plate for 24 hours at 37°C.

    • The MBEC is the lowest concentration of tedizolid that results in no turbidity (visual inspection) or an OD₆₀₀ below a defined cutoff in the recovery plate wells.

    • Alternatively, perform serial dilutions and plate for CFU counting from the recovery wells to determine the concentration that results in a significant reduction (e.g., ≥3-log₁₀) in viable bacteria.

Concluding Remarks

The protocols and data presented provide a framework for the systematic evaluation of this compound's efficacy against bacterial biofilms. While tedizolid demonstrates potent activity against planktonic Gram-positive bacteria, its effectiveness against the more resilient biofilm phenotype requires careful and standardized assessment. The provided methodologies for the crystal violet and MBEC assays are foundational for generating reproducible and comparable data. Further investigations into tedizolid's impact on biofilm-related gene expression and signaling pathways, such as the agr quorum-sensing system, will provide a more comprehensive understanding of its anti-biofilm mechanisms and potential clinical utility in managing biofilm-associated infections.

References

Application Notes and Protocols: Tedizolid Phosphate in Combination with Rifampicin Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus, a leading cause of biofilm-associated infections on medical devices, presents a significant clinical challenge due to its recalcitrance to conventional antibiotic therapies. The formation of a biofilm matrix significantly reduces antibiotic penetration and promotes the development of antibiotic resistance. This document outlines the synergistic effect of tedizolid phosphate in combination with rifampicin against mature S. aureus biofilms, providing detailed protocols for in vitro evaluation and a summary of key quantitative findings. The combination has been shown to not only disaggregate pre-formed biofilms and exert bactericidal activity at clinically relevant concentrations but also to effectively prevent the emergence of rifampicin resistance, a common issue when rifampicin is used as a monotherapy.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the efficacy of tedizolid and rifampicin, alone and in combination, against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) biofilms.

Table 1: Effect of Tedizolid and Rifampicin Combination on Biofilm Biomass and Metabolic Activity

Treatment GroupMSSA ATCC 6538MRSA ATCC 43300
Biofilm Biomass Reduction (%)
Tedizolid (2 mg/L) + Rifampicin (0.06 mg/L)~35%Significant Reduction
Tedizolid (4 mg/L) + Rifampicin (0.06 mg/L)~45%Significant Reduction
Metabolic Activity Reduction Significant reduction at all tested concentrationsSignificant reduction at all tested concentrations

Data derived from studies demonstrating a significant reduction in biofilm biomass and metabolic activity for both MSSA and MRSA when treated with the combination of tedizolid and rifampicin compared to untreated controls.[1]

Table 2: Prevention of Rifampicin Resistance in S. aureus Biofilms

TreatmentRifampicin-Resistant CFU Emergence
Rifampicin (0.06 mg/L) alone~100% after 48h
Tedizolid + Rifampicin CombinationComplete prevention of resistance onset

This data highlights the critical role of tedizolid in preventing the development of resistance to rifampicin within the biofilm.[1]

Table 3: Minimum Inhibitory and Bactericidal Concentrations against Biofilms

AntibioticMRSE Isolate
Minimum Biofilm Inhibitory Concentration (MBIC)
Tedizolid2 µg/ml
Rifampin0.001 µg/ml
Vancomycin2 µg/ml
Minimum Biofilm Bactericidal Concentration (MBBC)
Tedizolid>32 µg/ml
Rifampin2 µg/ml
Vancomycin128 µg/ml

Note: This data is for a Methicillin-Resistant Staphylococcus epidermidis (MRSE) isolate and provides context for the anti-biofilm activity of these agents.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Bacterial Strains and Culture Conditions
  • Bacterial Strains: Methicillin-sensitive Staphylococcus aureus (MSSA) ATCC 6538 and methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 are commonly used reference strains.[1] Clinical isolates can also be utilized.

  • Culture Medium: Trypticase Soy Broth (TSB) supplemented with 1% glucose is a suitable medium for promoting biofilm formation.

  • Growth Conditions: Bacteria are typically grown overnight at 37°C with shaking to reach the stationary phase before being used for biofilm assays.

In Vitro Biofilm Formation Assay

This protocol describes the formation of mature biofilms in a 96-well plate format.

  • Preparation: A bacterial suspension is prepared from an overnight culture and diluted in fresh TSB with 1% glucose to a final concentration of approximately 1 x 10^7 CFU/mL.

  • Incubation: 200 µL of the bacterial suspension is added to the wells of a flat-bottomed 96-well microtiter plate.

  • Biofilm Development: The plate is incubated at 37°C for 48 hours under static conditions to allow for the formation of a mature biofilm. The growth medium should be carefully replaced with fresh medium every 24 hours to ensure nutrient availability.

Antimicrobial Susceptibility Testing of Biofilms

This protocol outlines the procedure for evaluating the efficacy of antimicrobial agents against pre-formed biofilms.

  • Biofilm Preparation: Mature biofilms are formed as described in the protocol above.

  • Antibiotic Treatment: After 48 hours, the growth medium is removed, and the biofilms are gently washed with phosphate-buffered saline (PBS) to remove planktonic cells. Subsequently, 200 µL of fresh TSB containing the desired concentrations of tedizolid, rifampicin, or their combination is added to the wells.

  • Incubation: The plates are incubated for an additional 24 to 48 hours at 37°C.

  • Evaluation of Biofilm Viability:

    • Biomass Quantification (Crystal Violet Staining): The supernatant is discarded, and the wells are washed with PBS. The remaining biofilm is stained with 0.1% crystal violet for 15 minutes. After washing and drying, the stain is solubilized with 33% acetic acid, and the absorbance is measured at 570 nm.

    • Metabolic Activity (XTT Assay): The metabolic activity of the cells within the biofilm is assessed using an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. The production of a colored formazan product is proportional to the number of metabolically active cells and is measured colorimetrically.

    • Bactericidal/Bacteriostatic Activity (CFU Counting): To determine the number of viable bacteria, the biofilm is physically disrupted by scraping and sonication. The resulting bacterial suspension is serially diluted and plated on Trypticase Soy Agar (TSA) plates. The plates are incubated at 37°C for 24 hours, and the colony-forming units (CFU) are counted.

Assessment of Rifampicin Resistance Development

This protocol is designed to evaluate the ability of tedizolid to prevent the emergence of rifampicin-resistant mutants within the biofilm.

  • Treatment: Mature biofilms are treated with rifampicin alone or in combination with tedizolid for 48 hours.

  • Selection of Resistant Mutants: Following treatment, the biofilms are disrupted, and the bacterial suspension is plated on TSA plates containing a selective concentration of rifampicin (e.g., 20 µg/mL).[1]

  • Quantification: The number of rifampicin-resistant CFU is counted after incubation and expressed as a percentage of the total viable count.

Visualizations

Experimental Workflow for Evaluating Combination Therapy

G cluster_0 Biofilm Formation cluster_1 Treatment cluster_2 Analysis A Bacterial Inoculum (MSSA/MRSA) B Incubation in 96-well plate (48h at 37°C) A->B C Wash to remove planktonic cells B->C D Add Antibiotics: - Tedizolid - Rifampicin - Combination C->D E Incubation (24-48h at 37°C) D->E F Biomass Quantification (Crystal Violet) E->F G Metabolic Activity (XTT Assay) E->G H Viable Cell Count (CFU Plating) E->H I Rifampicin Resistance (Selective Plating) E->I G cluster_0 Rifampicin Monotherapy cluster_1 Combination Therapy A Rifampicin Treatment of Biofilm B Selection Pressure A->B C Emergence of Rifampicin-Resistant Mutants B->C D Tedizolid + Rifampicin Treatment of Biofilm E Synergistic Activity & Inhibition of Protein Synthesis D->E F Prevention of Rifampicin Resistance E->F

References

Intracellular Activity of Tedizolid Phosphate in Macrophage Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid phosphate is a next-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). Its active moiety, tedizolid, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] A critical aspect of its efficacy, particularly against facultative intracellular pathogens like Staphylococcus aureus, is its ability to penetrate and accumulate within host cells, such as macrophages, to exert its antibacterial effect. These application notes provide a summary of the intracellular activity of tedizolid and detailed protocols for its evaluation in macrophage-based assays.

Data Presentation

The intracellular activity of tedizolid has been demonstrated through its potent in vitro activity against key pathogens and its significant accumulation within macrophage cell lines.

Table 1: In Vitro Susceptibility of Tedizolid and Linezolid Against Key Pathogens
OrganismTedizolid MIC₉₀ (µg/mL)Linezolid MIC₉₀ (µg/mL)Fold Difference (Linezolid/Tedizolid)
Staphylococcus aureus (all)0.25 - 0.524 to 8
Methicillin-resistant S. aureus (MRSA)0.25 - 0.524 to 8
Methicillin-susceptible S. aureus (MSSA)0.25 - 0.524 to 8
Coagulase-negative staphylococci (CoNS)0.2514
Enterococcus faecalis0.25 - 0.524 to 8
Vancomycin-resistant Enterococcus (VRE)0.524
Streptococcus pyogenes0.2514
Streptococcus agalactiae0.2514
Streptococcus anginosus group0.524

Data compiled from multiple sources.[3][4][5][6][7] MIC₉₀ represents the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: Intracellular Accumulation of Tedizolid in Macrophages
Cell LineIntracellular to Extracellular RatioTime to Stable RatioComparator (Linezolid) Ratio
THP-1 (Human macrophages)~1015 minutes~1-2
Alveolar macrophages (in vivo)>20 (compared to plasma-free drug)Not ApplicableNot Reported

Data from Lemaire et al. and a prospective pharmacokinetic study.[3]

Experimental Protocols

The following protocols provide a framework for assessing the intracellular activity of this compound in a macrophage infection model. The human monocytic cell line THP-1 is commonly used for these assays as it can be differentiated into macrophage-like cells.

Protocol 1: THP-1 Macrophage Differentiation and Culture

Objective: To prepare THP-1 macrophage-like cells for infection assays.

Materials:

  • THP-1 monocytic cell line (ATCC TIB-202)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 10 mM HEPES, and 1% penicillin-streptomycin (for routine culture)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

  • Cell culture flasks and plates (e.g., 24-well plates)

Procedure:

  • Culture THP-1 monocytes in RPMI 1640 medium with 10% FBS in a humidified incubator at 37°C with 5% CO₂.

  • To differentiate monocytes into macrophage-like cells, seed the THP-1 cells into 24-well plates at a density of 5 x 10⁵ cells/well.

  • Add PMA to the culture medium at a final concentration of 50-100 ng/mL.

  • Incubate the cells for 48-72 hours to allow for adherence and differentiation into macrophages.

  • After incubation, aspirate the PMA-containing medium and wash the adherent macrophages gently with warm PBS.

  • Add fresh, antibiotic-free RPMI 1640 medium with 10% FBS and incubate for at least 24 hours before infection.

Protocol 2: Macrophage Infection Assay with Staphylococcus aureus

Objective: To determine the intracellular bactericidal activity of tedizolid.

Materials:

  • Differentiated THP-1 macrophages in 24-well plates

  • Staphylococcus aureus (e.g., ATCC 29213 or a clinical isolate)

  • Tryptic Soy Broth (TSB)

  • This compound (prepare stock solutions in a suitable solvent like DMSO and dilute in culture medium)

  • Gentamicin

  • Sterile water or a lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Bacterial Preparation: Inoculate S. aureus into TSB and grow overnight at 37°C. The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Infection:

    • Wash the differentiated THP-1 macrophages with warm PBS.

    • Prepare a bacterial suspension in antibiotic-free RPMI 1640 medium.

    • Infect the macrophages at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages).

    • Centrifuge the plates at a low speed (e.g., 200 x g) for 5 minutes to synchronize infection and incubate for 1-2 hours at 37°C with 5% CO₂ to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Aspirate the medium containing non-phagocytosed bacteria.

    • Wash the cells three times with warm PBS.

    • Add fresh culture medium containing a high concentration of an antibiotic that does not readily penetrate eukaryotic cells (e.g., gentamicin at 50-100 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1 hour.

  • Tedizolid Treatment:

    • Wash the cells again with warm PBS to remove the gentamicin.

    • Add fresh culture medium containing various concentrations of tedizolid (e.g., from 0.1x to 10x the MIC). Include a drug-free control.

    • Incubate the plates for the desired time points (e.g., 4, 24, 48 hours).

  • Enumeration of Intracellular Bacteria:

    • At each time point, aspirate the medium and wash the cells with PBS.

    • Lyse the macrophages by adding sterile, cold water or a lysis buffer (e.g., 0.1% Triton X-100) and incubating for 10-15 minutes.

    • Perform serial dilutions of the cell lysates in PBS.

    • Plate the dilutions onto TSA plates and incubate overnight at 37°C.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

  • Data Analysis: Calculate the change in log₁₀ CFU/mL over time for each tedizolid concentration compared to the initial intracellular bacterial load and the drug-free control.

Visualizations

Mechanism of Action of Tedizolid

Tedizolid_Mechanism Mechanism of Tedizolid Action cluster_bacterium Bacterial Cell Tedizolid Tedizolid Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S Binds to 23S rRNA Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Prevents association with 30S subunit Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibited Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Halted

Caption: Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Experimental Workflow for Macrophage Infection Assay

Macrophage_Assay_Workflow Macrophage Infection Assay Workflow Differentiate_THP1 Differentiate THP-1 monocytes to macrophages (48-72h with PMA) Infect_Macrophages Infect macrophages with S. aureus (MOI 10:1) (1-2h) Differentiate_THP1->Infect_Macrophages Remove_Extracellular Wash and treat with gentamicin to kill extracellular bacteria (1h) Infect_Macrophages->Remove_Extracellular Treat_Tedizolid Add medium with various concentrations of tedizolid Remove_Extracellular->Treat_Tedizolid Incubate Incubate for defined time points (e.g., 4, 24, 48h) Treat_Tedizolid->Incubate Lyse_Macrophages Wash and lyse macrophages to release intracellular bacteria Incubate->Lyse_Macrophages Enumerate_CFU Plate serial dilutions and count CFU Lyse_Macrophages->Enumerate_CFU

Caption: Workflow for assessing the intracellular activity of tedizolid in macrophages.

References

Troubleshooting & Optimization

Troubleshooting poor solubility of tedizolid phosphate in lab media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of tedizolid phosphate in laboratory media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is the phosphate ester prodrug of tedizolid, an oxazolidinone-class antibiotic.[1][2] The addition of the phosphate group enhances the aqueous solubility of the otherwise poorly soluble tedizolid, allowing for both intravenous and oral administration.[3][4] However, "poor solubility" is relative, and researchers may still face challenges when preparing concentrated solutions or working with specific laboratory media, especially under certain pH conditions.[3]

Q2: What are the key physicochemical properties of this compound?

PropertyDescription
Appearance White to yellow solid[5]
Molecular Formula C₁₇H₁₆FN₆O₆P[5]
Molecular Weight 450.32 g/mol [5]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[6]

Q3: How does pH affect the solubility of this compound?

The aqueous solubility of this compound is highly dependent on pH. It is lowest in acidic conditions (when the molecule is fully protonated) and increases significantly in neutral to alkaline conditions (when it is deprotonated).[3] A steep increase in solubility is observed between pH 4.0 and 6.0.[3]

Q4: What are the reported aqueous solubility values for this compound?

The reported solubility of this compound varies depending on the specific conditions such as pH and the salt form used. The following table summarizes available data:

Solvent/ConditionSolubility
Water (pH 3.9)0.1 mg/mL[5]
0.1 N HCl (pH 1.1)0.005 mg/mL[5]
0.01 N HCl (pH 2.1)0.005 mg/mL[5]
0.05 M Potassium Phosphate (pH 6.0)> 50 mg/mL (for the disodium salt)[3]
Water0.608 mg/mL[7]
DMSO22 mg/mL (48.85 mM)[2]
EthanolInsoluble[2]

Troubleshooting Guide

Issue: A precipitate forms when I add this compound to my cell culture medium.

This is a common issue that can arise from several factors related to the composition of the medium and the properties of the compound.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Immediate Checks cluster_2 Potential Causes & Solutions A Precipitate observed in lab media after adding This compound B Verify stock solution clarity and concentration A->B C Check media pH before and after adding drug A->C D Review dissolution protocol (solvent, temperature) A->D G Interaction with Media Components A->G F High Final Concentration B->F Concentration high? E Low pH of Media C->E pH < 6.0? H Solvent Shock D->H Direct addition of concentrated stock? S1 Adjust media pH to >7.0 (if compatible with experiment) E->S1 S2 Lower the final concentration of this compound F->S2 S3 Test in simpler salt solution (e.g., PBS) to isolate issue G->S3 S4 Increase intermediate dilution steps H->S4

Caption: Troubleshooting workflow for this compound precipitation.

Possible Cause 1: Low pH of the Medium

  • Explanation: As shown in the pH-solubility profile, this compound is significantly less soluble in acidic conditions. Many standard cell culture media are buffered to a physiological pH of around 7.2-7.4, but can become more acidic due to high cell metabolism and CO₂ levels.

  • Solution:

    • Measure the pH of your culture medium.

    • If the pH is below 7.0, consider using a medium with a stronger buffering system (like HEPES) or adjusting the pH with sterile sodium bicarbonate, if your experimental parameters allow.

pH-Dependent Solubility of this compound

G cluster_0 This compound State cluster_1 Resulting Solubility A Low pH (<4) Protonated Form C Poor Aqueous Solubility A->C leads to B High pH (>6) Deprotonated Form D Increased Aqueous Solubility B->D leads to

Caption: Relationship between pH and this compound solubility.

Possible Cause 2: High Final Concentration

  • Explanation: The desired final concentration in your experiment may exceed the solubility limit of this compound in the specific medium you are using.

  • Solution:

    • Review the solubility data. If your target concentration is near the reported limits, you may be experiencing precipitation.

    • Consider lowering the final concentration if your experimental design can accommodate it.

    • For in vitro susceptibility testing, ensure the final concentration in each dilution of your assay does not exceed the solubility limit in the broth (e.g., Mueller-Hinton Broth).

Possible Cause 3: Interaction with Media Components

  • Explanation: Complex laboratory media contain various salts, amino acids, and proteins that can interact with this compound and reduce its solubility. Divalent cations like Ca²⁺ and Mg²⁺ are known to sometimes cause precipitation of phosphate-containing compounds.[8][9]

  • Solution:

    • To determine if media components are the cause, try dissolving this compound in a simple, protein-free buffer like phosphate-buffered saline (PBS) at the same concentration. If it dissolves in PBS but not in your medium, an interaction is likely.

    • If using serum, add it to the medium after this compound has been added and dissolved as much as possible.

Possible Cause 4: "Solvent Shock"

  • Explanation: If you are using a highly concentrated stock solution in an organic solvent like DMSO, adding it directly to your aqueous medium can cause the compound to rapidly precipitate out of solution.

  • Solution:

    • Minimize the volume of the organic solvent added to the aqueous medium (typically ≤ 0.5% v/v).

    • Perform serial dilutions. Instead of adding the concentrated stock directly, create an intermediate dilution in a solvent that is miscible with both the stock solvent and the final medium.

    • Add the stock solution dropwise to the medium while gently vortexing or swirling to facilitate rapid dispersion.

Experimental Protocols

Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out the desired amount of this compound powder (e.g., 5 mg) in a sterile, tared vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL (e.g., 500 µL for 5 mg).

    • Tightly cap the vial and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but be cautious of potential degradation with prolonged heat.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C under inert gas if possible.

Protocol: Preparation of Working Solutions in Aqueous Medium

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in DMSO)

    • Sterile aqueous medium (e.g., cell culture medium, PBS)

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw an aliquot of the stock solution at room temperature.

    • Determine the final concentration needed for your experiment.

    • Add the appropriate volume of the aqueous medium to a sterile tube.

    • While gently vortexing the medium, add the required volume of the stock solution drop by drop. For example, to make a 100 µg/mL working solution, add 10 µL of the 10 mg/mL stock to 990 µL of medium.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.5%).

    • Use the working solution immediately or store it as per stability data for your specific conditions, though fresh preparation is always recommended. If cloudiness or precipitation appears, do not use the solution.

References

Adjusting for tedizolid phosphate protein binding in in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tedizolid phosphate in in vitro assays. The focus is on accurately accounting for its high protein binding to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to account for protein binding when testing tedizolid in vitro?

A1: Tedizolid is highly bound to plasma proteins (approximately 70-90%).[1][2][3][4] It is the unbound (free) fraction of the drug that is microbiologically active and able to exert its antibacterial effect.[5][6] Standard in vitro susceptibility testing media, such as Mueller-Hinton Broth (MHB), do not contain proteins. Testing in such media will result in an overestimation of tedizolid's potency (artificially low Minimum Inhibitory Concentrations - MICs) because the entire drug concentration is in its active, unbound form. This can lead to a poor correlation between in vitro data and in vivo efficacy. Therefore, it is essential to supplement in vitro assays with serum or albumin to mimic physiological conditions and obtain clinically relevant results.

Q2: What is the mechanism of action of tedizolid?

A2: Tedizolid is an oxazolidinone antibiotic. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[5][7] This binding prevents the formation of the 70S initiation complex, a crucial step in the initiation of protein synthesis, thereby halting bacterial growth.[7][8] Tedizolid's unique D-ring structure is thought to allow for stronger binding to the ribosome compared to other oxazolidinones.[1]

Q3: What is the recommended protein concentration to use in in vitro assays for tedizolid?

A3: To mimic the physiological environment, it is recommended to supplement the growth medium with human serum albumin (HSA) at a concentration of 4 g/dL (40 g/L), which is within the normal physiological range in human plasma.[9] Alternatively, pooled human serum can be used, typically at a concentration of 50%. However, using purified HSA provides a more controlled and reproducible system.

Q4: How do I calculate the total tedizolid concentration needed to achieve a desired free concentration in my assay?

A4: To calculate the total drug concentration required, you need to know the percentage of tedizolid that is protein-bound in your specific assay conditions. The following formula can be used:

Total Concentration = Desired Free Concentration / (1 - Fraction Bound)

For example, if you desire a free concentration of 1 µg/mL and tedizolid is 80% bound (fraction bound = 0.8) in your assay system, the total concentration you would need to add is:

Total Concentration = 1 µg/mL / (1 - 0.8) = 1 µg/mL / 0.2 = 5 µg/mL.

It is important to experimentally determine the fraction bound in your specific assay matrix for the most accurate results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly high MIC values for tedizolid. Incorrect calculation of total drug concentration. Double-check the formula for calculating the total drug concentration needed to achieve the desired free concentration. Ensure the correct protein binding percentage for your specific assay conditions is being used.
Degradation of tedizolid. Prepare fresh stock solutions of tedizolid for each experiment. Store stock solutions at the recommended temperature and protect from light.
Presence of interfering substances in the serum or albumin. Use high-quality, purified human serum albumin. If using human serum, consider lot-to-lot variability and potential for interfering substances.
Poor correlation between in vitro results and in vivo data. Inadequate simulation of physiological conditions. Ensure the protein concentration in your in vitro assay accurately reflects the in vivo situation. Consider using pooled human serum to better mimic the complexity of plasma.
The chosen in vitro endpoint (e.g., MIC) may not be the most predictive of in vivo efficacy. Consider performing time-kill assays, which provide more dynamic information about the bactericidal or bacteriostatic activity of the drug over time. The pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with tedizolid efficacy is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC).[10]
High variability in results between experiments. Inconsistent protein concentration. Prepare fresh media with the specified protein concentration for each experiment. Ensure thorough mixing to achieve a homogenous solution.
Lot-to-lot variability of serum or albumin. If possible, use a single large lot of human serum albumin or pooled human serum for a series of experiments to minimize variability.
Difficulty in determining the free concentration of tedizolid. Limitations of the chosen method. Equilibrium dialysis is considered the gold standard for determining free drug concentrations.[1][4][5] If using other methods like ultrafiltration, be aware of potential issues such as non-specific binding to the membrane.[11]

Quantitative Data Summary

Parameter Value Reference
Protein Binding Range70-90%[1][2][3][4]
Recommended HSA Concentration in vitro4 g/dL (40 g/L)[9]
Recommended Human Serum Concentration in vitro50%N/A
Key PK/PD ParameterfAUC/MIC[10]

Experimental Protocols

Protocol 1: MIC Determination of Tedizolid Adjusted for Protein Binding

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI), with modifications to account for protein binding.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Human Serum Albumin (HSA), purified

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Prepare Tedizolid Stock Solution: Prepare a stock solution of tedizolid in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Prepare Protein-Supplemented Medium: Prepare CAMHB supplemented with 4 g/dL (40 g/L) of HSA. Ensure the HSA is fully dissolved and the medium is well-mixed.

  • Prepare Tedizolid Dilutions: Perform serial two-fold dilutions of the tedizolid stock solution in the protein-supplemented CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. Remember to account for the desired free concentration when preparing the initial total drug concentration for the dilution series.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC: The MIC is the lowest concentration of tedizolid that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay of Tedizolid with Human Serum

This protocol assesses the rate of bacterial killing by tedizolid in the presence of human serum.

Materials:

  • This compound analytical standard

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Pooled human serum (heat-inactivated if necessary)

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes

  • Sterile saline or PBS

  • Agar plates for colony counting

Procedure:

  • Prepare Tedizolid Working Solutions: Prepare tedizolid solutions in TSB at concentrations that will result in the desired final free concentrations (e.g., 1x, 4x, 16x the MIC determined in protein-supplemented medium) after the addition of human serum.

  • Prepare Assay Tubes: In sterile culture tubes, combine the tedizolid working solution and pooled human serum to achieve a final serum concentration of 50%. Also, prepare a growth control tube containing TSB and 50% human serum without tedizolid.

  • Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in TSB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final assay volume.

  • Initiate the Assay: Add the standardized bacterial inoculum to each assay tube and the growth control tube.

  • Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline or PBS and plate onto agar plates.

  • Incubate and Count Colonies: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies (CFU/mL) for each time point.

  • Analyze Data: Plot the log10 CFU/mL versus time for each tedizolid concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Visualizations

Tedizolid_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 30S_subunit 30S Subunit 23S_rRNA 23S rRNA 23S_rRNA->Initiation_Complex Prevents Tedizolid Tedizolid Tedizolid->23S_rRNA Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Leads to Inhibition of

Caption: Mechanism of action of tedizolid.

Tedizolid_Assay_Workflow start Start: Plan In Vitro Assay determine_pb Determine Tedizolid Protein Binding (%) in Assay Medium start->determine_pb calculate_total_conc Calculate Total Tedizolid Concentration for Desired Free Concentration determine_pb->calculate_total_conc prepare_media Prepare Assay Medium with Human Serum Albumin or Human Serum calculate_total_conc->prepare_media perform_assay Perform In Vitro Assay (e.g., MIC, Time-Kill) prepare_media->perform_assay analyze_data Analyze and Interpret Results Based on Free Drug Concentration perform_assay->analyze_data end End: Reliable In Vitro Data analyze_data->end

Caption: Workflow for adjusting for tedizolid protein binding.

Troubleshooting_Tedizolid_Assays start Inconsistent or Unexpected In Vitro Results check_protein_conc Verify Protein Concentration and Homogeneity in Medium start->check_protein_conc Is medium preparation consistent? check_drug_calc Review Calculation of Total Drug Concentration start->check_drug_calc Are calculations accurate? check_drug_stability Assess Tedizolid Stock Solution Stability start->check_drug_stability Are stock solutions fresh? consider_assay_type Evaluate if MIC is the Appropriate Endpoint start->consider_assay_type Do results correlate poorly with in vivo data? solution1 Re-prepare medium with careful measurement and mixing. check_protein_conc->solution1 solution2 Recalculate required total concentration based on desired free concentration and % binding. check_drug_calc->solution2 solution3 Prepare fresh stock solutions for each experiment. check_drug_stability->solution3 solution4 Perform time-kill assays to understand dynamic activity. consider_assay_type->solution4

Caption: Troubleshooting guide for tedizolid in vitro assays.

References

Validation & Comparative

Tedizolid Phosphate Outperforms Vancomycin in Eradicating Staphylococcus aureus Biofilms in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparison of tedizolid phosphate and vancomycin reveals superior efficacy of this compound in a preclinical model of Staphylococcus aureus catheter-related biofilm infection. This guide synthesizes key experimental data and outlines the methodologies used to evaluate these two critical antibiotics in the context of challenging biofilm-associated infections.

Researchers and drug development professionals are continually seeking more effective treatments for biofilm-related infections, which are notoriously resistant to conventional antibiotic therapies. A murine subcutaneous catheter-related biofilm infection model was utilized to directly compare the in vivo and in vitro efficacy of this compound, a novel oxazolidinone, and vancomycin, a standard-of-care glycopeptide antibiotic, against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

In Vitro Susceptibility

Initial in vitro assessments established the minimum inhibitory concentrations (MICs) for both antibiotics against the planktonic forms of the bacterial strains used in the subsequent in vivo model. Tedizolid demonstrated greater potency, with a lower MIC compared to vancomycin for both MSSA and MRSA.[1]

AntibioticBacterial StrainMIC (μg/mL)[1]
TedizolidMSSA (Xen29)0.25
VancomycinMSSA (Xen29)1.0
TedizolidMRSA (Xen30)0.25
VancomycinMRSA (Xen30)1.0

In Vivo Efficacy in a Catheter-Related Biofilm Model

The superior performance of this compound was more pronounced in the in vivo murine model of catheter-related biofilm infection. Following the establishment of a biofilm on subcutaneously implanted catheters, treatment with this compound resulted in a significantly greater reduction in bacterial load for both MSSA and MRSA compared to vancomycin.

Treatment GroupBacterial StrainMean Bacterial Density (log CFU/catheter)[2]
Untreated ControlMSSA (Xen29)7.8
This compoundMSSA (Xen29)2.5
VancomycinMSSA (Xen29)7.5
Untreated ControlMRSA (Xen30)8.0
This compoundMRSA (Xen30)3.5
VancomycinMRSA (Xen30)6.5

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of these findings. The following section outlines the key protocols employed in the murine subcutaneous catheter-related biofilm infection model.

Murine Subcutaneous Catheter-Related Biofilm Infection Model

This in vivo model is designed to mimic human infections associated with indwelling medical devices.

  • Bacterial Strains: Bioluminescent strains of MSSA (Xen29) and MRSA (Xen30) were used, enabling real-time, non-invasive imaging of the infection.

  • Catheter Preparation and Pre-colonization: Sterile Teflon catheters are incubated with a suspension of S. aureus in a nutrient-rich broth (e.g., Tryptic Soy Broth with glucose) for a defined period (e.g., 2-4 hours) at 37°C to allow for initial bacterial attachment and biofilm formation.[3][4][5]

  • Catheter Implantation: The pre-colonized catheters are surgically implanted into the subcutaneous space on the backs of the mice.[4]

  • Infection Establishment: The infection is allowed to establish in vivo for a set period, during which the biofilm matures.

  • Antibiotic Administration: this compound (e.g., 10 mg/kg) and vancomycin are administered intravenously, typically twice daily.[2] The treatment duration can vary, with studies employing both 3-day and 6-day regimens.[2]

  • Biofilm Quantification: At the end of the treatment period, the mice are euthanized, and the catheters are aseptically removed. The catheters are then sonicated to dislodge the biofilm-embedded bacteria, and the resulting suspension is serially diluted and plated to determine the number of colony-forming units (CFU) per catheter.[5] Bioluminescent imaging can also be used throughout the experiment to monitor the infection's progression and response to treatment in real-time.

Experimental_Workflow Experimental Workflow: Murine Catheter-Related Biofilm Model cluster_preparation Phase 1: Preparation cluster_in_vivo Phase 2: In Vivo Model cluster_analysis Phase 3: Analysis Bacterial_Culture Bacterial Culture (MSSA/MRSA) Pre_colonization Catheter Pre-colonization (In vitro biofilm formation) Bacterial_Culture->Pre_colonization Catheter_Sterilization Catheter Sterilization Catheter_Sterilization->Pre_colonization Implantation Subcutaneous Implantation of Pre-colonized Catheter Pre_colonization->Implantation Transfer to Animal Model Infection_Establishment Infection Establishment (Biofilm Maturation) Implantation->Infection_Establishment Treatment Antibiotic Treatment (Tedizolid or Vancomycin) Infection_Establishment->Treatment Euthanasia Euthanasia and Catheter Explantation Treatment->Euthanasia End of Treatment Period Quantification Biofilm Quantification (Sonication & CFU Counting) Euthanasia->Quantification Data_Analysis Data Analysis and Comparison Quantification->Data_Analysis

Caption: Workflow of the murine subcutaneous catheter-related biofilm infection model.

References

In Vivo Showdown: Tedizolid Phosphate vs. Daptomycin in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced antibacterial agents, tedizolid phosphate and daptomycin represent critical therapeutic options against challenging Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative analysis of their in vivo efficacy, drawing upon data from various preclinical infection models. The following sections detail the experimental protocols and quantitative outcomes from studies in endocarditis, osteomyelitis, and skin and soft tissue infections, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance.

Efficacy in Endocarditis Models

Preclinical studies in both rabbit and rat models of infective endocarditis (IE) have been pivotal in elucidating the comparative efficacy of tedizolid and daptomycin.

Rabbit Aortic Valve Endocarditis Model

A key study in a rabbit model of MRSA aortic valve endocarditis demonstrated a significant advantage for daptomycin. In this model, daptomycin treatment resulted in significantly lower median vegetation titers compared to this compound[1][2]. While both agents reduced bacterial load in the spleen and kidneys to a similar extent, daptomycin was more effective at clearing the infection from the cardiac vegetations[1][2].

G cluster_setup Model Setup cluster_treatment Treatment Groups (4 Days) cluster_outcome Outcome Measures Rabbit New Zealand White Rabbits Catheter Aortic Valve Catheterization Rabbit->Catheter Inoculation MRSA Inoculation (10^7 CFU) Catheter->Inoculation Control Untreated Control Inoculation->Control Randomization Tedizolid This compound (15 mg/kg IV b.i.d.) Inoculation->Tedizolid Randomization Daptomycin Daptomycin (18 mg/kg IV q.d.) Inoculation->Daptomycin Randomization Vancomycin Vancomycin (30 mg/kg IV b.i.d.) Inoculation->Vancomycin Randomization Vegetation Vegetation Titers (CFU/g) Control->Vegetation Efficacy Assessment Spleen Spleen Titers (CFU/g) Control->Spleen Efficacy Assessment Kidney Kidney Titers (CFU/g) Control->Kidney Efficacy Assessment Tedizolid->Vegetation Efficacy Assessment Tedizolid->Spleen Efficacy Assessment Tedizolid->Kidney Efficacy Assessment Daptomycin->Vegetation Efficacy Assessment Daptomycin->Spleen Efficacy Assessment Daptomycin->Kidney Efficacy Assessment Vancomycin->Vegetation Efficacy Assessment Vancomycin->Spleen Efficacy Assessment Vancomycin->Kidney Efficacy Assessment

Experimental Protocol: Rabbit Aortic Valve Endocarditis Model

  • Animal Model: New Zealand White rabbits.

  • Infection: A catheter was placed across the aortic valve to induce sterile vegetations. A methicillin-resistant Staphylococcus aureus (MRSA) strain COL was then injected intravenously to induce endocarditis. The infection inoculum was 107 Colony Forming Units (CFU)[1].

  • Treatment Regimens:

    • This compound: 15 mg/kg intravenously (IV) twice daily (b.i.d.).

    • Daptomycin: 18 mg/kg IV once daily (q.d.).

    • Vancomycin (comparator): 30 mg/kg IV b.i.d.

    • Control: No treatment.

  • Efficacy Evaluation: After four days of treatment, animals were euthanized, and bacterial titers in aortic valve vegetations, spleen, and kidneys were determined by plating homogenized tissues[1].

Quantitative Data: Rabbit Endocarditis Model

Treatment GroupMedian Vegetation Titer (log10 CFU/g)
Untreated ControlNot explicitly stated, but higher than treated groups
This compound (15 mg/kg b.i.d.)2.3[1]
Daptomycin (18 mg/kg q.d.)1.7[1]
Vancomycin (30 mg/kg b.i.d.)1.9[1]

Note: Daptomycin-treated rabbits had significantly lower vegetation titers than this compound-treated rabbits (P = 0.016)[1][2].

Rat Endocarditis Model

In a rat model of endocarditis caused by various strains including Enterococcus faecalis, vancomycin-resistant Enterococcus faecium, and MRSA, daptomycin monotherapy for 5 days was significantly effective, whereas tedizolid monotherapy for 5 days was not effective compared to untreated controls[3][4][5]. However, a step-down therapy of daptomycin for 3 days followed by tedizolid for 2 days was as effective as 5 days of daptomycin monotherapy[3][4][5].

G cluster_setup Model Setup cluster_treatment Treatment Groups (5 Days) cluster_outcome Outcome Measures Rat Wistar Rats Catheter Aortic Valve Catheterization Rat->Catheter Inoculation Bacterial Inoculation (E. faecalis, E. faecium, or S. aureus) Catheter->Inoculation Control Untreated Control Inoculation->Control Randomization Dap5 Daptomycin (5 days) Inoculation->Dap5 Randomization Ted5 Tedizolid (5 days) Inoculation->Ted5 Randomization Dap3Ted2 Daptomycin (3 days) -> Tedizolid (2 days) Inoculation->Dap3Ted2 Randomization Vegetation Vegetation Titers (CFU/g) Control->Vegetation Efficacy Assessment Dap5->Vegetation Efficacy Assessment Ted5->Vegetation Efficacy Assessment Dap3Ted2->Vegetation Efficacy Assessment

Experimental Protocol: Rat Endocarditis Model

  • Animal Model: Wistar rats.

  • Infection: Similar to the rabbit model, a catheter was placed to induce vegetations on the aortic valve, followed by intravenous inoculation with E. faecalis, E. faecium, or S. aureus.

  • Treatment Regimens:

    • Tedizolid monotherapy: 70 mg/kg for 5 days.

    • Daptomycin monotherapy: 5 days.

    • Step-down therapy: Daptomycin for 3 days followed by tedizolid for 2 days.

    • Control: No treatment.

  • Efficacy Evaluation: Bacterial counts in aortic vegetations were determined after the treatment period[3][4].

Quantitative Data: Rat Endocarditis Model (vs. S. aureus)

Treatment GroupEfficacy Outcome
Tedizolid Monotherapy (5 days)Not effective compared to controls[3][4][5]
Daptomycin Monotherapy (5 days)Significantly effective against the bacteria[3][4][5]
Daptomycin (3 days) -> Tedizolid (2 days)As effective as 5 days of daptomycin[3][4]

Efficacy in Osteomyelitis Models

Direct comparative in vivo studies of tedizolid and daptomycin in osteomyelitis are limited. However, separate studies evaluating each drug against MRSA in rat models provide valuable insights.

Tedizolid in a Rat Model of MRSA Foreign Body-Associated Osteomyelitis

In a rat model where an MRSA-infected wire was implanted in the tibia, tedizolid monotherapy was effective in reducing the bacterial load compared to no treatment[1]. The combination of tedizolid and rifampin showed efficacy comparable to vancomycin plus rifampin[1].

Experimental Protocol: Rat MRSA Foreign Body-Associated Osteomyelitis Model

  • Animal Model: Rats.

  • Infection: MRSA was inoculated into the proximal tibia, followed by the implantation of a wire to establish a foreign body-associated infection.

  • Treatment Regimens (initiated 4 weeks post-infection for 21 days):

    • Tedizolid: 30 mg/kg intraperitoneally.

    • Tedizolid + Rifampin.

    • Vancomycin + Rifampin.

    • Rifampin alone.

    • Control: No treatment.

  • Efficacy Evaluation: Quantitative bone cultures were performed after the treatment period[1].

Quantitative Data: Rat MRSA Osteomyelitis Model

Treatment GroupEfficacy Outcome
TedizolidSignificantly lower bacterial load than control[1]
Tedizolid + RifampinBacterial load not significantly different from Vancomycin + Rifampin[1]
Daptomycin in a Rat Model of MRSA Osteomyelitis

In a similar rat model of MRSA osteomyelitis, systemic daptomycin was found to be as active as vancomycin in reducing bacterial counts in the bone[6].

Experimental Protocol: Rat MRSA Osteomyelitis Model

  • Animal Model: Rats.

  • Infection: MRSA-induced chronic osteomyelitis.

  • Treatment Regimens (for 21 days):

    • Daptomycin: 50 mg/kg or 60 mg/kg subcutaneously twice daily.

    • Vancomycin: 50 mg/kg intraperitoneally twice daily.

    • Control: No treatment.

  • Efficacy Evaluation: Quantitative cultures of bone to determine log10 CFU/g of bone[6].

Quantitative Data: Rat MRSA Osteomyelitis Model

Treatment GroupMedian Bacterial Titer (log10 CFU/g of bone)
No Treatment6.4[6]
Daptomycin (50 mg/kg)4.1[6]
Daptomycin (60 mg/kg)4.0[6]
Vancomycin (50 mg/kg)4.5[6]

Efficacy in Skin and Soft Tissue Infection Models

Tedizolid in a Murine Thigh Infection Model

The efficacy of tedizolid in a murine thigh infection model has been shown to be dependent on the immune status of the host. In immunocompetent mice, clinically relevant doses of tedizolid achieved a static effect, while in neutropenic mice, higher doses were required[3].

Experimental Protocol: Murine Thigh Infection Model

  • Animal Model: Immunocompetent or neutropenic mice.

  • Infection: Intramuscular injection of MRSA into the thigh muscle.

  • Treatment Regimens: Various doses of tedizolid administered once daily.

  • Efficacy Evaluation: Determination of bacterial burden (CFU) in the thigh muscle at 24, 48, and 72 hours post-treatment initiation[3].

Daptomycin in a Murine Peritonitis Model

In a murine model of MRSA-induced peritonitis, daptomycin demonstrated rapid, dose-dependent bactericidal activity and was more potent and faster-acting than vancomycin[7].

Experimental Protocol: Murine Peritonitis Model

  • Animal Model: Healthy and neutropenic mice.

  • Infection: Intraperitoneal injection of MRSA.

  • Treatment Regimens:

    • Daptomycin: 50 mg/kg subcutaneously.

    • Vancomycin (comparator).

    • Saline (control).

  • Efficacy Evaluation: Survival rates and real-time, noninvasive tracking of infection using bioluminescent bacteria[7].

Quantitative Data: Murine Peritonitis Model (Survival)

Treatment Group (Neutropenic Mice)24-hour Survival7-day Survival
Daptomycin (50 mg/kg)100%[7]40%[7]
Vancomycin<40%0%[7]

Summary and Conclusion

The available in vivo data suggest that daptomycin exhibits greater efficacy than tedizolid monotherapy in severe, deep-seated infections like endocarditis. In osteomyelitis models, both agents demonstrate efficacy, with daptomycin showing comparable activity to vancomycin, and tedizolid also proving effective, particularly in combination with rifampin. For skin and soft tissue infections, while direct comparisons are lacking, both drugs show potent activity in their respective models, with tedizolid's efficacy being notably influenced by the host's immune status.

It is important to note that an in vitro study simulating endocardial vegetations suggested an antagonistic effect when tedizolid and daptomycin were used in combination against MRSA, with daptomycin alone being superior[8]. This finding warrants further in vivo investigation.

The choice between this compound and daptomycin in a clinical setting will depend on the specific type and severity of the infection, host factors, and local antimicrobial susceptibility patterns. The preclinical data presented here provide a foundational understanding of their comparative efficacy and should be considered alongside clinical trial data for informed therapeutic decisions.

References

A Comparative Analysis of Tedizolid Phosphate and Dalbavancin Against Gram-Positive Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of two newer antimicrobial agents, tedizolid phosphate and dalbavancin, against a range of clinically significant Gram-positive bacteria. The data presented is compiled from recent surveillance studies and peer-reviewed literature, offering a comprehensive overview for researchers and drug development professionals.

Executive Summary

Tedizolid, an oxazolidinone, and dalbavancin, a lipoglycopeptide, both demonstrate potent in vitro activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Tedizolid acts by inhibiting bacterial protein synthesis, while dalbavancin disrupts bacterial cell wall synthesis. This guide presents a detailed comparison of their in vitro efficacy through minimum inhibitory concentration (MIC) data, outlines the standardized experimental protocols used for these assessments, and provides visual representations of their mechanisms of action and a typical experimental workflow.

Data Presentation: In Vitro Activity of Tedizolid vs. Dalbavancin

The following tables summarize the in vitro activity of tedizolid and dalbavancin against key Gram-positive clinical isolates. Data is presented as the minimum inhibitory concentration required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: Comparative In Vitro Activity Against Staphylococcus aureus

Organism (Number of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)Tedizolid0.250.5
Dalbavancin0.060.06
Methicillin-Resistant S. aureus (MRSA)Tedizolid0.250.5
Dalbavancin0.060.12

Table 2: Comparative In Vitro Activity Against Coagulase-Negative Staphylococci (CoNS)

Organism (Number of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Coagulase-Negative StaphylococciTedizolid0.120.25
Dalbavancin≤0.030.06

Table 3: Comparative In Vitro Activity Against Enterococcus Species

Organism (Number of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis (Vancomycin-Susceptible)Tedizolid0.250.5
Dalbavancin≤0.030.12
Enterococcus faecium (Vancomycin-Susceptible)Tedizolid0.250.5
Dalbavancin0.030.06
Enterococcus faecium (Vancomycin-Resistant, vanA)Tedizolid0.51
Dalbavancin>16>16

Table 4: Comparative In Vitro Activity Against Streptococcus Species

Organism (Number of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Streptococcus pneumoniaeTedizolid0.120.25
Dalbavancin≤0.0150.03
Streptococcus pyogenes (Group A)Tedizolid0.120.25
Dalbavancin≤0.0150.03
Streptococcus agalactiae (Group B)Tedizolid0.120.25
Dalbavancin≤0.0150.03
Viridans Group StreptococciTedizolid≤0.060.12
Dalbavancin≤0.0150.03

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following is a generalized protocol based on these standards for testing the susceptibility of Gram-positive cocci to tedizolid and dalbavancin.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of tedizolid and dalbavancin are prepared according to the manufacturer's instructions, typically by dissolving the pure powder in a suitable solvent (e.g., dimethyl sulfoxide).

  • Serial two-fold dilutions of the antimicrobial agents are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentration range for testing.

2. Inoculum Preparation:

  • Bacterial isolates are subcultured onto an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) and incubated for 18-24 hours at 35°C ± 2°C.

  • A suspension of the bacterial colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.

  • The standardized bacterial suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.

3. Inoculation and Incubation:

  • Aliquots of the diluted antimicrobial solutions are dispensed into the wells of a 96-well microtiter plate.

  • Each well is then inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for staphylococci and enterococci, and for 20-24 hours for streptococci. For fastidious streptococci, incubation may be performed in an atmosphere of 5% CO₂.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • Following incubation, the microtiter plates are examined visually for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Mechanisms of Action

Tedizolid_Mechanism cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit synthesis Protein Synthesis ribosome->synthesis Initiates protein Bacterial Protein (Essential for growth) synthesis->protein tedizolid Tedizolid tedizolid->ribosome Binds to Peptidyl Transferase Center tedizolid->synthesis Inhibits

Caption: Mechanism of action of Tedizolid.

Dalbavancin_Mechanism cluster_bacterium Bacterial Cell Wall Synthesis peptidoglycan Growing Peptidoglycan Chain d_ala D-alanyl-D-alanine terminus crosslinking Transpeptidation (Cell Wall Cross-linking) d_ala->crosslinking Required for dalbavancin Dalbavancin dalbavancin->d_ala Binds to dalbavancin->crosslinking Prevents

Caption: Mechanism of action of Dalbavancin.

Experimental Workflow

MIC_Workflow start Start: Isolate Clinical Bacterium subculture Subculture on Agar Plate start->subculture inoculum_prep Prepare Inoculum (0.5 McFarland) subculture->inoculum_prep dilution Dilute to Final Inoculum Concentration inoculum_prep->dilution inoculate Inoculate Plate dilution->inoculate plate_prep Prepare Microtiter Plate with Antibiotic Dilutions plate_prep->inoculate incubate Incubate (35°C, 16-24h) inoculate->incubate read_mic Visually Read MIC incubate->read_mic end End: Report MIC Value read_mic->end

Caption: Broth microdilution MIC testing workflow.

Navigating Oxazolidinone Resistance: A Comparative Analysis of Tedizolid and Other Oxazolidinones

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of tedizolid and its predecessor, linezolid, reveals tedizolid's enhanced potency against many linezolid-resistant strains. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to elucidate the nuances of oxazolidinone cross-resistance.

Tedizolid, a second-generation oxazolidinone, has demonstrated superior in vitro activity compared to linezolid against a range of Gram-positive pathogens, including those that have developed resistance to linezolid.[1][2][3] This enhanced potency is a critical consideration in the clinical management of infections caused by multidrug-resistant organisms. Understanding the mechanisms of cross-resistance and the comparative efficacy of these agents is paramount for optimizing therapeutic strategies.

Comparative In Vitro Activity: Tedizolid vs. Linezolid

Multiple studies have consistently shown that tedizolid exhibits lower minimum inhibitory concentrations (MICs) than linezolid against both susceptible and resistant bacterial isolates. Tedizolid is reported to be four to thirty-two times more potent in vitro than linezolid against staphylococci, enterococci, and streptococci.[2]

Performance Against Linezolid-Resistant Staphylococci

In studies of linezolid-resistant Staphylococcus aureus (LRSA) and coagulase-negative staphylococci (CoNS), tedizolid consistently demonstrates greater activity. Even in strains with high-level linezolid resistance (MICs from 32 to >128 mg/L), a significant percentage remain susceptible to tedizolid at clinically relevant concentrations.[4][5] For instance, against linezolid-resistant CoNS, the potency of tedizolid was found to be more than 16-fold greater than that of linezolid based on MIC90 values.[4][5]

OrganismLinezolid MIC (µg/mL)Tedizolid MIC (µg/mL)Fold Difference (Linezolid/Tedizolid)Resistance Mechanism(s)Reference
S. aureus (Linezolid-Resistant)8 - >1280.5 - ≥24 - >64cfr gene, 23S rRNA mutations[1][6]
CoNS (Linezolid-Resistant)16 - >1281 - 82 - >16Not specified[4]
E. faecium (Linezolid-Resistant)16 - 641 - 44 - 16G2576T 23S rRNA mutation, rplC, rplD mutations[1]
E. faecalis (Linezolid-Resistant)16 - 321 - 44 - 8optrA, cfr[7]
Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Against both methicillin-sensitive S. aureus (MSSA) and MRSA, tedizolid shows lower MIC50 and MIC90 values compared to linezolid.[6] One study found that while linezolid MICs for MRSA ranged from 0.5 to >4 µg/L, all isolates were susceptible to tedizolid with MIC50 and MIC90 values of 0.25 and 0.5 µg/L, respectively.[6]

OrganismDrugMIC50 (µg/L)MIC90 (µg/L)Reference
MRSATedizolid0.250.5[6]
MRSALinezolid->4[6]
MLRSATedizolid0.751[8]
MLRSALinezolid-≥8[8]

Mechanisms of Oxazolidinone Action and Resistance

Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[9][10] Resistance to this class of antibiotics primarily arises from two mechanisms:

  • Target Site Mutations: Alterations in the 23S rRNA gene (e.g., G2576T mutation) or mutations in the genes encoding ribosomal proteins L3 (rplC) and L4 (rplD) can reduce the binding affinity of oxazolidinones to their target.[1][11]

  • Acquisition of Resistance Genes: The plasmid-borne cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies an adenine residue in the 23S rRNA, leading to reduced drug binding.[1][12][13] The optrA gene, which confers resistance to both oxazolidinones and phenicols, is another transferable resistance mechanism.[14]

Tedizolid's modified side chain at the C-5 position allows it to maintain activity against some linezolid-resistant strains, particularly those carrying the cfr gene.[2][3]

Oxazolidinone_Mechanism cluster_ribosome Bacterial Ribosome cluster_resistance Resistance Mechanisms 50S_subunit 50S Subunit P_site P Site A_site A Site Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex Prevents 30S_subunit 30S Subunit Oxazolidinones Oxazolidinones (Tedizolid, Linezolid) Oxazolidinones->50S_subunit Binds to Peptidyl Transferase Center Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Initiation_Complex->Protein_Synthesis_Inhibition Leads to Mutations Target Site Mutations (23S rRNA, rplC, rplD) Mutations->50S_subunit Alters Binding Site cfr_gene cfr Gene Acquisition (rRNA Methylation) cfr_gene->50S_subunit Modifies Binding Site

Mechanism of action and resistance for oxazolidinones.

Experimental Protocols

The determination of cross-resistance between tedizolid and other oxazolidinones typically involves the following key experimental procedures:

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the standard procedure for determining the MIC of tedizolid and linezolid against bacterial isolates, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates, and colonies are suspended in a saline solution to match a 0.5 McFarland turbidity standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Solutions: Stock solutions of tedizolid and linezolid are prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

  • Inoculation and Incubation: Microtiter plates containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Molecular Characterization of Resistance Mechanisms

To understand the genetic basis of resistance, molecular techniques are employed to identify known resistance determinants.

  • DNA Extraction: Genomic DNA is extracted from the bacterial isolates using commercially available kits or standard laboratory protocols.

  • Polymerase Chain Reaction (PCR): PCR is used to amplify specific genes associated with oxazolidinone resistance. Primers targeting the cfr gene, as well as regions of the 23S rRNA gene and the rplC and rplD genes known to harbor resistance mutations, are used.[1][6]

  • DNA Sequencing: The amplified PCR products are sequenced to identify specific mutations in the 23S rRNA, rplC, and rplD genes that are known to confer resistance.

Experimental_Workflow Start Bacterial Isolate (e.g., Linezolid-Resistant Strain) MIC_Determination MIC Determination (Broth Microdilution) Start->MIC_Determination DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis MIC values for Tedizolid & Linezolid PCR PCR Amplification (cfr, 23S rRNA, rplC, rplD) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Sequencing->Data_Analysis Presence of resistance genes and mutations Cross_Resistance_Profile Determine Cross-Resistance Profile Data_Analysis->Cross_Resistance_Profile

Workflow for assessing oxazolidinone cross-resistance.

Conclusion

The available data strongly indicate that tedizolid is a potent oxazolidinone with a favorable in vitro profile against many linezolid-resistant Gram-positive bacteria. Its ability to overcome some common resistance mechanisms, such as the presence of the cfr gene, makes it a valuable alternative in the face of evolving antimicrobial resistance. Continuous surveillance and further research into the mechanisms of cross-resistance are essential for the judicious use of this important class of antibiotics.

References

Tedizolid Phosphate Demonstrates Superior In Vitro Efficacy Over Linezolid Against Linezolid-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing research indicates that tedizolid phosphate, a second-generation oxazolidinone, exhibits greater in vitro potency against strains of Staphylococcus aureus that have developed resistance to the first-generation oxazolidinone, linezolid. This heightened efficacy is crucial for clinicians and researchers seeking alternative therapeutic strategies against challenging multidrug-resistant infections.

Tedizolid consistently demonstrates lower minimum inhibitory concentrations (MICs) compared to linezolid against linezolid-resistant S. aureus isolates, irrespective of the underlying resistance mechanism. These mechanisms primarily include target site mutations in the 23S ribosomal RNA (rRNA) and ribosomal proteins L3 and L4, as well as the acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene, which encodes an rRNA methyltransferase.

This guide provides a comparative analysis of the efficacy of this compound and linezolid against linezolid-resistant S. aureus, supported by experimental data from various studies.

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of tedizolid and linezolid against linezolid-resistant S. aureus (LRSA) and methicillin-resistant S. aureus (MRSA) from several key studies. The data is presented as MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative MICs of Tedizolid and Linezolid against Methicillin-Resistant S. aureus (MRSA) and Linezolid-Resistant S. aureus (MLRSA)

OrganismAntibioticMIC50 (mg/L)MIC90 (mg/L)
MRSALinezolid1.52
Tedizolid0.250.4
MLRSA (cfr-mediated)Linezolid-≥ 8
Tedizolid0.751

Data sourced from a study on clinical isolates of MRSA and MLRSA mediated by the cfr gene.[1]

Table 2: In Vitro Activity of Tedizolid and Linezolid against S. aureus Isolates

OrganismAntibioticMIC50 (µg/L)MIC90 (µg/L)
Methicillin-Sensitive S. aureus (MSSA)Linezolid--
Tedizolid0.250.5
Methicillin-Resistant S. aureus (MRSA)Linezolid->4
Tedizolid0.250.5

This study highlights that all tested S. aureus isolates, including linezolid-resistant strains, were susceptible to tedizolid.[1]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of tedizolid and linezolid are determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Isolate Preparation: S. aureus isolates are cultured on appropriate agar plates, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Serial twofold dilutions of tedizolid and linezolid are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plates, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy Assessment: Murine Thigh Infection Model

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents. The murine thigh infection model is a commonly used method.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A standardized inoculum of a linezolid-resistant S. aureus strain is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, mice are treated with human-simulated doses of this compound or linezolid, typically administered intravenously or subcutaneously.

  • Assessment of Bacterial Burden: At various time points after treatment initiation, mice are euthanized, and the infected thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue).

  • Efficacy Determination: The efficacy of the treatment is evaluated by comparing the reduction in bacterial density in the treated groups to that of an untreated control group.[2]

Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance of Oxazolidinones

Oxazolidinones, including linezolid and tedizolid, act by inhibiting bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial step in protein synthesis. Resistance to linezolid can emerge through several mechanisms that interfere with this process.

cluster_ribosome Bacterial Ribosome cluster_protein_synthesis Protein Synthesis Pathway cluster_drugs Oxazolidinone Action cluster_resistance Linezolid Resistance Mechanisms 50S_Subunit 50S Subunit P_site Peptidyl Transferase Center (P-site) on 23S rRNA 30S_Subunit 30S Subunit Initiation_Complex 70S Initiation Complex Formation P_site->Initiation_Complex Inhibits Formation Protein_Elongation Protein Elongation Initiation_Complex->Protein_Elongation Functional_Protein Functional Protein Protein_Elongation->Functional_Protein Tedizolid Tedizolid Tedizolid->P_site Binds to P-site Linezolid Linezolid Linezolid->P_site Binds to P-site 23S_rRNA_Mutation 23S rRNA Mutation 23S_rRNA_Mutation->P_site Alters Binding Site L3_L4_Mutation L3/L4 Protein Mutation L3_L4_Mutation->50S_Subunit Alters Subunit Conformation cfr_Gene cfr Gene (rRNA Methylation) cfr_Gene->P_site Methylates Binding Site

Caption: Oxazolidinone mechanism of action and resistance.

Experimental Workflow for In Vitro Susceptibility Testing

The determination of MIC values is a standardized laboratory procedure essential for assessing the efficacy of an antibiotic against a specific pathogen. The workflow ensures reproducibility and comparability of results across different laboratories.

Start Start: Obtain S. aureus Isolate Culture Culture Isolate on Agar Plate Start->Culture Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate with Bacterial Suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Tedizolid & Linezolid in Microtiter Plate Drug_Dilution->Inoculation Incubation Incubate at 35-37°C for 18-24 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End: Report MIC Values Determine_MIC->End

Caption: In vitro susceptibility testing workflow.

References

Synergistic Potential of Tedizolid Phosphate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tedizolid phosphate, a second-generation oxazolidinone antibiotic, offers potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). As antimicrobial resistance continues to be a significant global health challenge, combination therapy is an increasingly important strategy to enhance efficacy, reduce the emergence of resistance, and broaden the spectrum of activity. This guide provides a comparative overview of the synergistic, indifferent, and antagonistic effects observed when tedizolid is combined with other antibiotics, supported by experimental data from in vitro studies.

In Vitro Synergy of Tedizolid Against Gram-Positive Bacteria

The following tables summarize the quantitative data from key studies investigating the synergistic effects of tedizolid with other antibiotics against various Gram-positive pathogens. The primary methods used to assess these interactions are time-kill assays and checkerboard microdilution assays.

Table 1: Summary of Tedizolid Synergistic/Antagonistic Interactions from Time-Kill Assays against Staphylococcus aureus and Staphylococcus epidermidis

CombinationBacterial SpeciesNumber of Strains Showing Effect / Total Strains TestedObserved EffectQuantitative Measure (at 24 hours)Citation(s)
Tedizolid + RifampicinS. aureus & S. epidermidis3 / 10Synergy≥2 log₁₀ CFU/mL reduction compared to the most active single agent.
Tedizolid + DoxycyclineS. aureus & S. epidermidis2 / 10Synergy≥2 log₁₀ CFU/mL reduction compared to the most active single agent.
Tedizolid + MoxifloxacinS. aureus & S. epidermidis3 / 10Antagonism≥1 log₁₀ CFU/mL increase in bacterial count compared to the most active single agent.
Tedizolid + Trimethoprim/SulfamethoxazoleS. aureus & S. epidermidis10 / 10Indifference<2 log₁₀ CFU/mL reduction and <1 log₁₀ CFU/mL increase compared to the most active single agent.

Table 2: Summary of Tedizolid Combination Studies using Checkerboard (FIC Index) and Other Methods

CombinationBacterial SpeciesMethodFIC Index Range (Synergy ≤0.5)Observed EffectCitation(s)
Tedizolid + RifampicinS. aureus (biofilm)Biofilm Disaggregation AssayNot ApplicableSignificant biofilm disaggregation and prevention of rifampicin resistance.
Tedizolid + DaptomycinMethicillin-Resistant S. aureus (MRSA)In Vitro Model of Simulated Endocardial VegetationsNot ApplicableAntagonism; the combination was less effective than daptomycin alone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the time-kill and checkerboard assays commonly used to assess antibiotic synergy.

Time-Kill Assay Protocol

The time-kill assay is a dynamic method that evaluates the rate and extent of bacterial killing by an antimicrobial agent or a combination of agents over time.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL) is prepared from an overnight culture. This is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Preparation: Stock solutions of the antibiotics are prepared and diluted to the desired concentrations (e.g., 0.5x, 1x, 2x, or 4x the Minimum Inhibitory Concentration [MIC]).

  • Incubation: The bacterial inoculum is added to tubes or flasks containing the broth with a single antibiotic, the combination of antibiotics, or no antibiotic (growth control). The cultures are then incubated at 37°C with shaking.

  • Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Colony Counting: The samples are serially diluted and plated onto agar plates. After incubation, the number of colonies is counted to determine the viable bacterial count (CFU/mL).

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time.

    • Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (e.g., 24 hours).

    • Antagonism is defined as a ≥1 log₁₀ increase in CFU/mL between the combination and its most active single agent.

    • Indifference is defined as a <2 log₁₀ decrease or <1 log₁₀ increase in CFU/mL.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

  • Plate Setup: A 96-well microtiter plate is used. One antibiotic (Drug A) is serially diluted along the x-axis (columns), and the other antibiotic (Drug B) is serially diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the time-kill assay and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plate is incubated at 37°C for 16-24 hours.

  • Reading the MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Calculating the FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of the FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Indifference/Additive: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflows of the key experimental protocols and the logical framework for interpreting the results of antibiotic synergy studies.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start bacterial_culture Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->bacterial_culture antibiotics Prepare Antibiotic Solutions (Single and Combination) start->antibiotics incubation Incubate Cultures at 37°C (with shaking) bacterial_culture->incubation antibiotics->incubation sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling plating Serial Dilution and Plating sampling->plating colony_count Incubate Plates and Count Colonies (CFU/mL) plating->colony_count plot_curves Plot log10 CFU/mL vs. Time colony_count->plot_curves interpretation Interpret Results: Synergy, Antagonism, or Indifference plot_curves->interpretation

Caption: Workflow of a Time-Kill Assay for Antibiotic Synergy Testing.

Checkerboard_Assay_Workflow cluster_setup Plate Setup cluster_inc_read Incubation & Reading cluster_calc_interp Calculation & Interpretation start Start dilute_A Serial Dilute Drug A (across columns) start->dilute_A dilute_B Serial Dilute Drug B (down rows) start->dilute_B inoculate Inoculate with Bacterial Suspension (~5x10^5 CFU/mL) dilute_A->inoculate dilute_B->inoculate incubate Incubate Plate at 37°C (16-24 hours) inoculate->incubate read_mic Determine MIC for Each Well (Visual Inspection) incubate->read_mic calc_fic Calculate FIC for Each Drug read_mic->calc_fic calc_fic_index Calculate FIC Index (FIC_A + FIC_B) calc_fic->calc_fic_index interpret_fic Interpret FIC Index: Synergy (≤0.5), Indifference (>0.5 to ≤4), Antagonism (>4) calc_fic_index->interpret_fic

Caption: Workflow of a Checkerboard Assay for Determining FIC Index.

Synergy_Interpretation_Logic cluster_time_kill Time-Kill Assay Interpretation cluster_checkerboard Checkerboard Assay Interpretation tk_result log10 CFU/mL Change (Combination vs. Most Active Agent) tk_synergy Synergy (≥2 log10 decrease) tk_result->tk_synergy tk_antagonism Antagonism (≥1 log10 increase) tk_result->tk_antagonism tk_indifference Indifference (<2 log10 decrease and <1 log10 increase) tk_result->tk_indifference cb_result Calculated FIC Index cb_synergy Synergy (FIC ≤ 0.5) cb_result->cb_synergy cb_antagonism Antagonism (FIC > 4) cb_result->cb_antagonism cb_indifference Indifference (0.5 < FIC ≤ 4) cb_result->cb_indifference

Caption: Logical Framework for Interpreting Antibiotic Synergy Studies.

Conclusion

The available in vitro data suggest that this compound has the potential for synergistic interactions with certain antibiotics, most notably rifampicin and doxycycline, against staphylococci. Conversely, antagonism has been observed with moxifloxacin. The combination of tedizolid with rifampicin also shows promise in preventing the emergence of rifampicin resistance in S. aureus biofilms. For many other antibiotic combinations, the interaction with tedizolid appears to be indifferent.

It is crucial for researchers to consider the specific bacterial species, the presence of resistance mechanisms, and the site of infection when evaluating potential combination therapies. The experimental protocols and interpretive criteria outlined in this guide provide a framework for conducting and evaluating further studies on the synergistic potential of tedizolid. Further research, including in vivo studies, is warranted to fully elucidate the clinical implications of these in vitro findings.

A Comparative Analysis of the Intracellular Killing Kinetics of Tedizolid and Linezolid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the intracellular killing kinetics of two prominent oxazolidinone antibiotics, tedizolid and linezolid. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding of these antimicrobial agents.

Executive Summary

Tedizolid and linezolid are both oxazolidinone antibiotics that inhibit bacterial protein synthesis. However, key structural differences contribute to variations in their potency and intracellular activity. Tedizolid generally exhibits greater in vitro potency against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and demonstrates superior accumulation within host cells. This enhanced intracellular concentration is a critical factor in the effective eradication of intracellular bacteria. While both drugs are generally considered bacteriostatic, their activity is concentration-dependent, and they can exhibit bactericidal effects at higher concentrations. Furthermore, both antibiotics have been shown to possess immunomodulatory properties, influencing the host inflammatory response to infection.

Data Presentation: In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentrations (MICs) of tedizolid and linezolid against various Gram-positive bacteria, highlighting tedizolid's enhanced in vitro potency. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: Comparative In Vitro Activity of Tedizolid and Linezolid against Staphylococcus aureus

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-sensitive S. aureus (MSSA)Tedizolid0.250.5
Linezolid0.5 - 22
Methicillin-resistant S. aureus (MRSA)Tedizolid0.250.5
Linezolid0.5 - >42
Linezolid-resistant MRSA (LR-MRSA)Tedizolid0.751
Linezolid≥8≥8

Data compiled from multiple sources[1][2][3][4].

Table 2: Comparative In Vitro Activity of Tedizolid and Linezolid against Other Gram-Positive Cocci

OrganismAntibioticMIC₉₀ (µg/mL)
Streptococcus pyogenesTedizolid0.5
Linezolid2
Streptococcus agalactiaeTedizolid0.5
Linezolid2
Streptococcus anginosus groupTedizolid0.5
Linezolid2
Enterococcus faecalisTedizolid0.5
Linezolid2

Data from a study on Gram-positive cocci associated with skin and skin structure infections and pneumonia[5].

Intracellular Killing Kinetics

A critical aspect of an antibiotic's efficacy, particularly for pathogens like S. aureus that can survive and replicate within host cells, is its ability to penetrate host cells and exert its antibacterial effect in the intracellular environment.

Intracellular Accumulation

Studies have shown a significant difference in the intracellular accumulation of tedizolid and linezolid. In a study using a human macrophage-like cell line (THP-1), tedizolid demonstrated rapid and extensive accumulation, reaching intracellular concentrations approximately 10 to 15 times higher than the extracellular concentration. In contrast, linezolid's intracellular concentration was found to be in equilibrium with the extracellular environment, indicating significantly lower accumulation within the cells[6].

Intracellular Bactericidal Activity

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution is a standard method for determining the MIC of an antimicrobial agent.

Protocol:

  • Bacterial Isolate Preparation: A standardized inoculum of the bacterial isolate (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth.

  • Antimicrobial Agent Dilution: Serial twofold dilutions of tedizolid and linezolid are prepared in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism[1][4].

Intracellular Killing Assay in THP-1 Macrophages

Method: This assay measures the ability of an antibiotic to kill bacteria that have been phagocytosed by macrophages.

Protocol:

  • Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Bacterial Opsonization: S. aureus are opsonized by incubation with human serum to facilitate phagocytosis.

  • Infection of Macrophages: The differentiated THP-1 macrophages are infected with the opsonized S. aureus at a specific multiplicity of infection (e.g., 10:1 bacteria to macrophage ratio) for a defined period (e.g., 1 hour) to allow for phagocytosis.

  • Removal of Extracellular Bacteria: After the infection period, the cells are washed, and an antibiotic that does not penetrate eukaryotic cells well (e.g., gentamicin) is added for a short period to kill any remaining extracellular bacteria.

  • Antibiotic Treatment: The infected macrophages are then incubated with various concentrations of tedizolid or linezolid.

  • Sampling and Lysis: At different time points (e.g., 0, 4, 8, 24 hours), samples of the infected macrophages are taken. The cells are lysed with a mild detergent (e.g., Triton X-100) to release the intracellular bacteria.

  • Quantification of Viable Bacteria: The cell lysates are serially diluted and plated on agar plates. The number of CFU is determined after overnight incubation.

  • Data Analysis: The change in the number of intracellular bacteria over time is calculated for each antibiotic concentration to determine the killing kinetics.

Visualizations

Mechanism of Action of Oxazolidinones

Mechanism of Action of Oxazolidinones cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 30S_subunit 30S Subunit Inhibition Prevents formation of the 70S initiation complex 50S_subunit->Inhibition mRNA mRNA Oxazolidinones Tedizolid / Linezolid Binding Binds to 23S rRNA of the 50S subunit Oxazolidinones->Binding Binding->50S_subunit Result Inhibition of Bacterial Protein Synthesis Inhibition->Result

Caption: Mechanism of action of oxazolidinone antibiotics.

Experimental Workflow for Intracellular Killing Assay

Workflow of Intracellular Killing Assay Start Start Differentiate Differentiate THP-1 Monocytes to Macrophages Start->Differentiate Infect Infect Macrophages with Opsonized S. aureus Differentiate->Infect Wash Wash to Remove Extracellular Bacteria Infect->Wash Treat Treat with Tedizolid or Linezolid Wash->Treat Lyse Lyse Macrophages at Different Time Points Treat->Lyse Plate Plate Lysates and Count CFUs Lyse->Plate End End Plate->End

Caption: Experimental workflow for the intracellular killing assay.

Immunomodulatory Effects of Oxazolidinones

Immunomodulatory Effects of Oxazolidinones Oxazolidinones Tedizolid / Linezolid Immune_Cells Activated Immune Cells (e.g., Macrophages) Oxazolidinones->Immune_Cells Signaling Inhibition of Pro-inflammatory Signaling Pathways Immune_Cells->Signaling Cytokine_Reduction Decreased Production of TNF-α, IL-6, etc. Signaling->Cytokine_Reduction Phagocytosis_Suppression Suppression of Phagocytic Ability Signaling->Phagocytosis_Suppression Outcome Modulation of Host Inflammatory Response Cytokine_Reduction->Outcome Phagocytosis_Suppression->Outcome

Caption: Immunomodulatory effects of oxazolidinone antibiotics.

Conclusion

Tedizolid demonstrates superior in vitro potency and intracellular accumulation compared to linezolid, which are key factors for effective treatment of infections caused by intracellular pathogens. Both antibiotics exhibit bacteriostatic activity that can become bactericidal at higher concentrations and possess immunomodulatory properties that may influence the host response to infection. The choice between these agents should be guided by the specific pathogen, its susceptibility profile, and the clinical context of the infection. Further direct comparative studies on the intracellular killing kinetics of tedizolid and linezolid would be beneficial to further elucidate their respective roles in treating intracellular infections.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.